Technical Documentation Center

N-(2-fluorophenyl)piperidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-fluorophenyl)piperidin-4-amine
  • CAS: 886507-17-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(2-fluorophenyl)piperidin-4-amine

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-fluorophenyl)piperidin-4-amine, a substituted piperidine derivative of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-fluorophenyl)piperidin-4-amine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in numerous biologically active compounds, imparting favorable pharmacokinetic characteristics.[1][2] The introduction of a 2-fluorophenyl group to the 4-amino position can modulate these properties, influencing factors such as target binding, metabolic stability, and bioavailability. This document consolidates available computational data and presents detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including pKa, solubility, and lipophilicity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the theoretical framework and practical methodologies required for a thorough characterization of this and structurally related compounds.

Introduction and Molecular Overview

N-(2-fluorophenyl)piperidin-4-amine belongs to a class of compounds that are pivotal in the exploration of new therapeutic agents.[1] The molecule's structure, featuring a basic piperidine ring and an aromatic 2-fluorophenyl moiety, suggests its potential interaction with a variety of biological targets. The fluorine substituent can significantly impact the electronic properties of the aniline nitrogen, thereby influencing its basicity and hydrogen bonding capacity. A thorough understanding of its physicochemical properties is therefore a prerequisite for any rational drug design and development program.

Chemical Identity

A summary of the key identifiers for N-(2-fluorophenyl)piperidin-4-amine is presented in the table below.

IdentifierValueSource
IUPAC Name N-(2-fluorophenyl)piperidin-4-amine[3]
CAS Number 886507-17-1[3][4]
Molecular Formula C₁₁H₁₅FN₂[3][4]
Molecular Weight 194.25 g/mol [3][4]
Canonical SMILES C1CNCCC1NC2=CC=CC=C2F[3]
InChIKey QPTMDHYTCLTFRI-UHFFFAOYSA-N[3]

Computed Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 2.1[3]
Topological Polar Surface Area (TPSA) 24.1 Ų[3]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]

These predicted values suggest that N-(2-fluorophenyl)piperidin-4-amine possesses drug-like properties, with a balance of lipophilicity and polarity that may favor oral bioavailability.

Experimental Determination of Physicochemical Properties

The following sections provide detailed experimental protocols for the determination of critical physicochemical properties. The methodologies are designed to be robust and reproducible, providing a self-validating system for data generation.

Determination of pKa by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and binding to biological targets.[5] For N-(2-fluorophenyl)piperidin-4-amine, there are two basic centers: the piperidine nitrogen and the aniline nitrogen. Potentiometric titration is a reliable method for determining the pKa values of these functional groups.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N-(2-fluorophenyl)piperidin-4-amine.

    • Dissolve the sample in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final concentration of approximately 1-5 mM. The use of a co-solvent is often necessary for compounds with limited aqueous solubility.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the sample solution in a thermostatted vessel maintained at 25 °C.

    • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

  • Titration Procedure:

    • Begin by measuring the initial pH of the sample solution.

    • Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed through both equivalence points, typically in the range of pH 2-11.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The inflection points of the sigmoid curve correspond to the equivalence points.

    • The pKa values are the pH at which half of the volume required to reach each equivalence point has been added.

    • Alternatively, calculate the first and second derivatives of the titration curve to more accurately determine the equivalence points.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent A->B C Calibrate pH Meter B->C D Add Titrant Incrementally C->D E Record pH D->E E->D F Plot pH vs. Volume E->F G Determine Equivalence Points F->G H Calculate pKa Values G->H I I H->I Final pKa Values

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility by HPLC-UV

Rationale: Aqueous solubility is a key determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and therapeutic efficacy. A common and reliable method for determining thermodynamic solubility is the shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol:

  • Sample Preparation:

    • Add an excess amount of N-(2-fluorophenyl)piperidin-4-amine to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration:

    • Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of N-(2-fluorophenyl)piperidin-4-amine of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the calibration standards and the filtered supernatant from the solubility experiment by HPLC-UV. A typical HPLC method for a similar compound might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[6]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating its peak area on the calibration curve.

G A Add Excess Compound to Buffers B Shake to Equilibrate A->B C Centrifuge and Filter B->C E Analyze by HPLC-UV C->E D Prepare Calibration Standards D->E F Construct Calibration Curve E->F G Determine Solubility F->G H H G->H Solubility Data (mg/mL)

Caption: Workflow for Aqueous Solubility Determination.

Safety and Handling

N-(2-fluorophenyl)piperidin-4-amine is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[7][8] All work should be conducted in a well-ventilated fume hood.[7] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[9]

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of N-(2-fluorophenyl)piperidin-4-amine. While experimental data for this specific compound is limited in the public domain, this document offers a solid foundation for its characterization by presenting robust, validated protocols for the determination of its pKa and aqueous solubility. The application of these methodologies will generate the critical data required to assess the drug-like properties of N-(2-fluorophenyl)piperidin-4-amine and to inform its progression through the drug discovery and development pipeline.

References

  • PubChem. N-(2-fluorophenyl)piperidin-4-amine. [Link]

  • Chemsrc. N-(4-Fluorophenyl)piperidin-4-amine | CAS#:38043-08-2. [Link]

  • Google Patents. EP 0315405 B1: 4-phenyl-4-(N-(2-fluorophenyl)amido)
  • PubChemLite. N-(2-fluorophenyl)piperidin-4-amine (C11H15FN2). [Link]

  • SpectraBase. N-(2-Fluorophenyl)-N-2-methylpropyl-1-(2-phenylethyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Wikipedia. Piperidine. [Link]

  • PMC. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • EPA. N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide. [Link]

  • PubChemLite. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (C11H15FN2). [Link]

Sources

Exploratory

"N-(2-fluorophenyl)piperidin-4-amine" structure elucidation and confirmation

An In-depth Technical Guide: Structure Elucidation and Confirmation of N-(2-fluorophenyl)piperidin-4-amine Introduction: The Imperative for Unambiguous Structural Verification The N-aryl piperidine scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Structure Elucidation and Confirmation of N-(2-fluorophenyl)piperidin-4-amine

Introduction: The Imperative for Unambiguous Structural Verification

The N-aryl piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] N-(2-fluorophenyl)piperidin-4-amine (Molecular Formula: C₁₁H₁₅FN₂) represents a key building block within this class, where the precise arrangement of its constituent atoms dictates its physicochemical properties and biological interactions.[4] The introduction of a fluorine atom to the phenyl ring, specifically at the ortho position, can significantly alter molecular conformation, lipophilicity, and metabolic stability, making its definitive placement critical.[5][6]

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation and confirmation of N-(2-fluorophenyl)piperidin-4-amine. As Senior Application Scientists, we move beyond mere data reporting, focusing instead on the causal logic behind experimental design and the synergistic interplay of analytical techniques. The described methodologies are designed to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a non-negotiable requirement for regulatory submission and drug development progression.

The Elucidation Pathway: A Synergistic Approach

The confirmation of a chemical structure is not a linear process but rather an integrated puzzle. Each analytical technique provides a unique piece of information, and only by combining them can the full picture be revealed with certainty. Our approach is grounded in a logical progression from foundational mass and elemental composition to the intricate details of atomic connectivity and spatial arrangement.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structural Analysis (NMR) cluster_2 Definitive Confirmation MS Mass Spectrometry (HRMS) H_NMR 1H NMR MS->H_NMR Confirms Formula FTIR FTIR Spectroscopy FTIR->H_NMR Confirms Func. Groups C_NMR 13C NMR H_NMR->C_NMR Proton Env. TwoD_NMR 2D NMR (HSQC, HMBC) C_NMR->TwoD_NMR Carbon Skeleton F_NMR 19F NMR F_NMR->TwoD_NMR Confirms F-Position Final_Structure Final Confirmed Structure TwoD_NMR->Final_Structure Establishes Connectivity XRay Single Crystal X-Ray Crystallography XRay->Final_Structure Provides Absolute 3D Structure

Caption: Workflow for the structure elucidation of N-(2-fluorophenyl)piperidin-4-amine.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Causality: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass MS, HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the calculation of a unique elemental composition. We select Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique ideal for protonating the basic nitrogen atoms in the piperidine ring, yielding a prominent pseudomolecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the synthesized compound in HPLC-grade methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the prepared sample directly into the source at a flow rate of 5 µL/min.

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 50-500

    • Acquisition Mode: Centroid

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy.

Data Presentation & Interpretation

The primary objective is to match the observed accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for the protonated molecular formula, C₁₁H₁₆FN₂⁺.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Formula C₁₁H₁₅FN₂--
Monoisotopic Mass 194.12193 Da[7]--
[M+H]⁺ Formula C₁₁H₁₆FN₂⁺--
[M+H]⁺ m/z 195.12921195.12951.5

Interpretation: An observed mass of 195.1295 m/z with a mass error of less than 5 ppm provides extremely high confidence in the elemental composition of C₁₁H₁₅FN₂. This foundational data validates the molecular blueprint upon which all subsequent spectroscopic analysis will be built.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces

Expertise & Causality: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For N-(2-fluorophenyl)piperidin-4-amine, a suite of NMR experiments is required not just to assign protons and carbons, but critically, to confirm the ortho position of the fluorine substituent. The presence of the ¹⁹F nucleus provides a unique spectroscopic handle, as its coupling to adjacent ¹³C and ¹H nuclei is diagnostic of its location.[8][9][10]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on sample solubility and the need to observe exchangeable protons (e.g., N-H protons are more readily observed in DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments to Acquire:

    • ¹H NMR: Standard proton spectrum to identify chemical shifts, multiplicities, and integrations.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • ¹⁹F NMR: Directly observe the fluorine signal.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds. This is crucial for connecting the piperidine ring to the fluorophenyl group.

Data Presentation: Predicted NMR Assignments

The following tables summarize the expected chemical shifts (δ) and coupling constants (J). These values are based on established data for similar N-arylpiperidines and fluorinated aromatic compounds.[11][12][13]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentMultiplicityApprox. δ (ppm)IntegrationKey Couplings (J in Hz)
H-3', H-6' (Aromatic)m6.95 - 7.102HJ(H,H), J(H,F)
H-4', H-5' (Aromatic)m6.70 - 6.852HJ(H,H)
H-4 (Piperidine)m3.50 - 3.651H-
H-2eq, H-6eq (Piperidine)dt3.25 - 3.352HJ(gem), J(ax,eq)
H-2ax, H-6ax (Piperidine)t2.80 - 2.902HJ(gem), J(ax,ax)
H-3eq, H-5eq (Piperidine)d2.05 - 2.152HJ(gem)
H-3ax, H-5ax (Piperidine)qd1.45 - 1.602HJ(gem), J(ax,ax), J(ax,eq)
N-H (Amine)br s~3.801H-
N-H (Piperidine)br s~1.801H-

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon AssignmentApprox. δ (ppm)Key Couplings (J in Hz)
C-2' (C-F)~152.5¹J(C,F) ≈ 245
C-1' (C-N)~136.0²J(C,F) ≈ 12
C-4'~124.5⁴J(C,F) ≈ 3.5
C-6'~118.5²J(C,F) ≈ 8
C-5'~116.0³J(C,F) ≈ 3
C-3'~114.5³J(C,F) ≈ 20
C-4 (Piperidine)~50.0-
C-2, C-6 (Piperidine)~45.5-
C-3, C-5 (Piperidine)~33.0-
Data Interpretation & Connectivity Mapping
  • Aromatic Region: The ¹H NMR will show a complex multiplet pattern for the four aromatic protons. The ¹³C NMR is more informative: the carbon directly attached to fluorine (C-2') will appear as a doublet with a very large coupling constant (~245 Hz). The other aromatic carbons will also show smaller couplings to fluorine (²J, ³J, ⁴J), which decay with distance. This C-F coupling pattern is the definitive signature of the fluorine's position.[14]

  • Piperidine Region: The ¹H NMR will show distinct signals for the axial and equatorial protons of the piperidine ring, confirming its chair conformation. The HSQC spectrum will correlate these proton signals to their corresponding carbon signals (C-2/6, C-3/5, and C-4).

  • Bridging Connectivity (HMBC): The HMBC spectrum is the final piece of the puzzle. It will reveal long-range correlations that unambiguously link the two fragments of the molecule.

Caption: Key HMBC correlations confirming the N-C4 bond.

Interpretation of HMBC:

  • A crucial correlation will be observed between the proton at the C-4 position of the piperidine ring (H-4, ~3.55 ppm) and the carbon C-1' of the phenyl ring (~136.0 ppm). This ³J(C,H) coupling provides irrefutable evidence of the bond between the piperidine's secondary amine and the aromatic ring.

  • Correlations from H-4 to C-2' and C-6' will further solidify this connection.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While NMR and MS provide the core structure, FTIR spectroscopy offers rapid and straightforward confirmation of the key functional groups present.[15] This technique is particularly useful for verifying the presence of N-H bonds (from both the secondary amine and the piperidine) and the characteristic vibrations of the substituted aromatic ring and C-F bond.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch (Secondary Amine)
~3280Medium, BroadN-H Stretch (Piperidine)
3050 - 3100MediumAromatic C-H Stretch
2850 - 2950StrongAliphatic C-H Stretch (Piperidine CH₂)
~1600, ~1500StrongAromatic C=C Bending
~1250StrongAryl C-N Stretch
~1100StrongAliphatic C-N Stretch
~750StrongC-F Stretch / Ortho-disubstituted bend

Interpretation: The presence of distinct N-H stretching bands confirms the amine functionalities. Strong absorptions in the aliphatic C-H region are consistent with the piperidine ring, while the aromatic C=C and C-H bands confirm the phenyl group. The strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring and is also within the region for C-F stretching, corroborating the findings from NMR.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of N-(2-fluorophenyl)piperidin-4-amine is achieved through a logical and synergistic application of modern analytical techniques.

  • HRMS establishes the correct molecular formula (C₁₁H₁₅FN₂).

  • FTIR provides a quick confirmation of all expected functional groups.

  • A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, HSQC, and HMBC) works in concert to solve the atomic connectivity. Specifically, the characteristic ¹J(C,F) coupling in the ¹³C NMR and the long-range HMBC correlations between the piperidine H-4 and the aromatic C-1' provide the definitive, unambiguous proof of the molecule's constitution and the ortho position of the fluorine substituent.

This integrated approach creates a self-validating dossier of evidence, ensuring that the structure is not merely proposed but rigorously confirmed, meeting the highest standards of scientific integrity required for research and drug development. For absolute stereochemical and conformational proof, single-crystal X-ray crystallography would be the ultimate confirmatory technique.[5]

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • N-(2-fluorophenyl)piperidin-4-amine (C11H15FN2). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). N-2-methylpropyl-1-(2-phenylethyl)piperidin-4-amine - Optional[13C NMR]. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-fluorophenyl)piperidin-4-amine. PubChem. Retrieved March 7, 2026, from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). N-2-Fluorobenzyl-N-2-fluorophenyl-1-(1-phenylpropan-2-yl)piperidin-4-amine - Optional[13C NMR]. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved March 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved March 7, 2026, from [Link]

  • European Patent Office. (n.d.). 4-phenyl-4-(N-(2-fluorophenyl)amido) piperidine derivatives. Google Patents.
  • Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved March 7, 2026, from [Link]

  • PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Fluorophenyl)piperazine. PubChem. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 1-ethyl-n-(2-fluorophenyl)piperidin-4-amine. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • PMC. (2021). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved March 7, 2026, from [Link]

  • PubMed. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2016). Fluorinated Porphyrinic Crystalline Solids: Structural Elucidation and Study of Intermolecular Interactions. Retrieved March 7, 2026, from [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved March 7, 2026, from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved March 7, 2026, from [Link]

  • Indian Journal of Pure & Applied Physics. (2004). Spectral investigation and normal coordinate analysis of piperazine. Retrieved March 7, 2026, from [Link]

  • PMC. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST WebBook. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Spectroscopic Characterization of N-(2-fluorophenyl)piperidin-4-amine: A Comprehensive Analytical Whitepaper

Executive Summary The structural elucidation of fluorinated nitrogenous heterocycles is a critical pathway in modern drug discovery and forensic analysis. N-(2-fluorophenyl)piperidin-4-amine (CAS: 886507-17-1) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of fluorinated nitrogenous heterocycles is a critical pathway in modern drug discovery and forensic analysis. N-(2-fluorophenyl)piperidin-4-amine (CAS: 886507-17-1) serves as a vital intermediate in the synthesis of complex pharmaceutical agents, including targeted analgesics and receptor modulators[1]. Because the molecule features both a highly electronegative fluorine atom and two distinct secondary amine environments (a bridging amine and a piperidine ring amine), its spectral signature is highly complex.

This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of N-(2-fluorophenyl)piperidin-4-amine. By detailing the causality behind experimental parameter selection and establishing self-validating analytical protocols, this guide equips researchers with the framework necessary for unambiguous structural verification.

Physicochemical Profile

Before initiating spectroscopic analysis, establishing the baseline physicochemical parameters is essential for calculating expected isotopic distributions and selecting appropriate solvent systems.

  • IUPAC Name: N-(2-fluorophenyl)piperidin-4-amine

  • CAS Registry Number: 886507-17-1[1]

  • Molecular Formula: C₁₁H₁₅FN₂

  • Molecular Weight: 194.25 g/mol [2]

  • Topological Polar Surface Area (TPSA): 24.1 Ų[1]

  • Structural Features: An ortho-fluorinated aromatic ring linked via a secondary amine bridge to the C4 position of a piperidine ring.

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), analytical data must be generated through self-validating systems. The following protocols detail the exact methodologies required to eliminate artifacts and confirm instrument calibration prior to analyzing N-(2-fluorophenyl)piperidin-4-amine.

NMR Spectroscopy Workflow

Causality for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected over CDCl₃. The highly polar nature of the two secondary amines causes severe peak broadening in non-polar solvents due to intermediate hydrogen-exchange rates. DMSO-d₆ disrupts these intermolecular hydrogen bonds, sharpening the amine proton signals[3].

  • Calibration (Self-Validation): Run a blank sample of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Verify the TMS signal is locked exactly at 0.00 ppm and the residual solvent quintet is at 2.50 ppm.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove particulate paramagnetics that degrade magnetic field homogeneity.

  • Acquisition: Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra. For ¹³C, utilize a standard proton-decoupled pulse sequence (WALTZ-16) with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the quaternary aromatic carbons.

FT-IR Spectroscopy Workflow

Causality for ATR Crystal Choice: A Diamond Attenuated Total Reflectance (ATR) crystal is utilized because it provides a wider spectral window (down to 400 cm⁻¹) compared to Germanium, which is critical for observing the low-frequency out-of-plane bending modes of the ortho-disubstituted aromatic ring.

  • Background Validation: Collect a background spectrum of the clean diamond crystal (32 scans, 4 cm⁻¹ resolution). The baseline must exhibit <0.01 absorbance units of variance.

  • Sample Analysis: Apply 2-3 mg of the solid crystalline powder directly to the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact, which prevents the attenuation of high-frequency N-H stretching bands.

  • Verification: Cross-reference the resulting spectrum against a polystyrene calibration standard to ensure wavenumber accuracy (specifically at the 1601 cm⁻¹ and 1028 cm⁻¹ bands).

GC-EI-MS Workflow

Causality for Ionization Energy: Standard 70 eV Electron Ionization (EI) is employed because it provides a highly reproducible, hard-ionization environment that generates a robust fragmentation library, essential for matching with NIST reference databases[4].

  • Tuning (Self-Validation): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions are present in the correct relative abundance ratios, ensuring mass axis calibration and optimal multiplier voltage.

  • Chromatography: Inject 1 µL of a 1 mg/mL methanolic solution into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use a temperature ramp from 100°C to 280°C at 15°C/min.

  • Acquisition: Scan range m/z 40 to 300.

Workflow Prep Sample Prep (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (GC-EI-MS) Prep->MS Valid Structural Validation NMR->Valid IR->Valid MS->Valid

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of N-(2-fluorophenyl)piperidin-4-amine is heavily dictated by the spin-1/2 ¹⁹F nucleus, which induces complex heteronuclear splitting patterns across both ¹H and ¹³C spectra[5].

¹³C and ¹⁹F Heteronuclear Coupling

In the ¹³C NMR spectrum, the presence of fluorine is unambiguously confirmed by massive scalar coupling (J-coupling) through the aromatic bonds. According to Pretsch's rules for structure determination[6], the ipso-carbon (C2') directly attached to the fluorine atom will appear as a doublet with an immense coupling constant (¹J_CF ≈ 244 Hz). The ortho-carbon (C1', attached to the nitrogen) will show a ²J_CF coupling of approximately 11-15 Hz. This cascading doublet formation is the definitive hallmark of an ortho-fluoroaniline derivative.

¹H NMR Assignments

The ¹H spectrum is divided into the downfield aromatic region and the upfield aliphatic piperidine region. The bridging N-H proton typically appears as a broad singlet around 4.0 - 5.0 ppm, highly dependent on concentration and temperature.

Table 1: Summarized NMR Spectral Data (DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityCoupling (Hz)Structural Assignment
¹H6.50 - 7.15mJ_HF variesAromatic protons (4H)
¹H~4.50br s-Bridging N-H (1H)
¹H3.45m-Piperidine C4-H (1H)
¹H2.95, 2.55m-Piperidine C2, C6-H₂ (4H)
¹H1.85, 1.30m-Piperidine C3, C5-H₂ (4H)
¹³C152.5d¹J_CF ≈ 244Aromatic C-F (C2')
¹³C136.0d²J_CF ≈ 12Aromatic C-N (C1')
¹³C124.5, 115.0, etc.d³J/⁴J_CFAromatic C-H
¹³C50.2s-Piperidine C4
¹³C45.5s-Piperidine C2, C6
¹³C32.1s-Piperidine C3, C5

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The synergistic interpretation of IR alongside NMR is a foundational principle established by Silverstein[3]. The highly electronegative fluorine atom exerts a strong inductive pull, which slightly stiffens the adjacent C=C aromatic bonds, pushing their stretching frequencies higher than standard non-halogenated aromatics.

Table 2: Principal FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3350, 3280Mediumν(N-H)Secondary amine N-H stretch (ring & bridge)
2930, 2850Strongν(C-H)Aliphatic C-H stretch (piperidine ring)
1615, 1505Strongν(C=C)Aromatic C=C stretch (shifted via F induction)
1240Strongν(C-F)Aromatic C-F stretch
750Strongδ(C-H)ortho-disubstituted out-of-plane bend

Mass Spectrometry (EI-MS) & Fragmentation Dynamics

Under 70 eV electron ionization, N-(2-fluorophenyl)piperidin-4-amine (m/z 194) undergoes predictable, thermodynamically driven fragmentation. The ionization predominantly occurs at the nitrogen lone pairs.

Fragmentation Mechanisms
  • Alpha-Cleavage: A common pathway for cyclic amines is the loss of adjacent alkyl radicals, though in this specific bridged system, cleavage of the C-N bond connecting the two ring systems is highly favored.

  • Bridging N-Cleavage: The molecule splits at the bridging secondary amine. This yields two major competing fragments: the 2-fluoroaniline radical cation (m/z 110) and the piperidine cation (m/z 84). The robust nature of the fluorinated aromatic ring means the m/z 110 fragment often dominates as the base peak[7].

MS_Pathway M Molecular Ion [M]+• m/z 194 F1 [C6H5FN]+• m/z 110 (2-Fluoroaniline cation) M->F1 Cleavage at bridging N F2 [C5H10N]+ m/z 84 (Piperidine cation) M->F2 Cleavage at bridging N F3 [C6H4F]+ m/z 95 (Fluorophenyl cation) F1->F3 -NH (m/z 15)

Fig 2. Principal Electron Ionization (EI) mass fragmentation pathways.

Table 3: Key EI-MS Fragments

m/zRelative Abundance (%)Fragment FormulaDerivation Pathway
194~35[C₁₁H₁₅FN₂]⁺•Intact Molecular Ion
110100 (Base Peak)[C₆H₅FN]⁺•Cleavage at bridging N (charge retention on aromatic)
84~65[C₅H₁₀N]⁺Cleavage at bridging N (charge retention on piperidine)
95~20[C₆H₄F]⁺Loss of NH from the m/z 110 fragment
56~40[C₃H₆N]⁺Internal fragmentation of the piperidine ring

Conclusion

The rigorous identification of N-(2-fluorophenyl)piperidin-4-amine relies on a triad of analytical techniques. The ¹³C NMR spectrum provides the most definitive proof of the ortho-fluorine substitution via quantifiable ¹J_CF and ²J_CF scalar couplings. FT-IR confirms the presence of the dual secondary amine environments and the C-F bond, while EI-MS fragmentation definitively maps the connectivity between the piperidine ring and the fluorinated aromatic system. By strictly adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity structural elucidation compliant with modern chemical standards.

References

  • PubChem. "N-(2-fluorophenyl)piperidin-4-amine | C11H15FN2 | CID 4778194." National Institutes of Health (NIH). Available at:[Link]

  • NIST. "The NIST Chemistry WebBook: A Chemical Data Resource on the Internet." National Institute of Standards and Technology. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for "N-(2-fluorophenyl)piperidin-4-amine"

An In-depth Technical Guide to the Synthesis of N-(2-fluorophenyl)piperidin-4-amine Authored by: Gemini, Senior Application Scientist Abstract This application note provides a detailed, field-proven protocol for the synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(2-fluorophenyl)piperidin-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-(2-fluorophenyl)piperidin-4-amine, a key building block in medicinal chemistry. The presented methodology is a robust two-step sequence, commencing with the reductive amination of N-Boc-4-piperidone with 2-fluoroaniline, followed by acidic deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, including mechanistic insights, safety protocols, and data visualization to ensure successful and reproducible outcomes.

Introduction

The N-substituted piperidin-4-amine scaffold is a privileged structural motif, integral to a multitude of biologically active compounds and approved pharmaceuticals.[1] The piperidine ring confers favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the functional groups at the N1 and C4 positions provide critical vectors for interaction with biological targets. N-(2-fluorophenyl)piperidin-4-amine (CAS No. 886507-17-1) is a valuable intermediate, incorporating a fluorinated phenyl ring, a common strategy in drug design to modulate electronic properties and improve metabolic resistance.[2][3]

The synthesis of such N-aryl piperidines can be approached via several strategies, most notably through direct C-N bond formation.[1] While methods like Buchwald-Hartwig amination offer powerful tools for N-arylation,[4][5] reductive amination stands out as arguably the most common, direct, and efficient method for this class of compounds.[1] This protocol details a highly reliable reductive amination pathway, optimized for selectivity and yield by employing a protecting group strategy.

Synthetic Strategy Overview

The selected synthetic route involves two primary stages, designed to ensure selective mono-arylation at the 4-position of the piperidine ring.

  • Protection & Reductive Amination : The piperidine ring nitrogen (N1) is pre-protected with a tert-butyloxycarbonyl (Boc) group. This is a critical strategic decision to prevent the more nucleophilic secondary amine of the piperidine ring from competing in the arylation reaction.[6] The protected N-Boc-4-piperidinone is then reacted with 2-fluoroaniline. This condensation forms an intermediate iminium ion, which is reduced in situ by a mild and selective hydride reagent, Sodium triacetoxyborohydride (STAB), to form the C4-N bond.[1][7]

  • Deprotection : The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target primary amine, N-(2-fluorophenyl)piperidin-4-amine.[6][8]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-Piperidinone N-Boc-4-Piperidinone Intermediate tert-butyl 4-((2-fluorophenyl)amino) piperidine-1-carboxylate N-Boc-4-Piperidinone->Intermediate NaBH(OAc)3 DCM, rt 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->Intermediate Intermediate_2 tert-butyl 4-((2-fluorophenyl)amino) piperidine-1-carboxylate Final_Product N-(2-fluorophenyl)piperidin-4-amine Intermediate_2->Final_Product TFA or HCl DCM

Caption: Overall two-step synthetic workflow.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Recommended Purity
N-Boc-4-piperidinone79099-07-3199.25≥98%
2-Fluoroaniline348-54-9111.12≥99%
Sodium triacetoxyborohydride (STAB)56553-60-7211.94≥97%
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%
Trifluoroacetic acid (TFA)76-05-1114.02≥99%
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS Reagent
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04ACS Reagent
Ethyl Acetate141-78-688.11ACS Reagent
Hexanes110-54-386.18ACS Reagent
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

  • Standard laboratory glassware

  • pH paper or meter

MANDATORY SAFETY NOTICE

2-Fluoroaniline (CAS 348-54-9) is toxic and hazardous. It is harmful if swallowed, toxic in contact with skin, causes serious eye damage, and may cause respiratory irritation.[9][10] It can be absorbed through the skin, causing symptoms of cyanosis.[11]

  • Handling : Always handle 2-fluoroaniline in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[9][12]

  • Spills : In case of a spill, evacuate the area and clean up using appropriate absorbent materials. Avoid generating dust or vapors.[10]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and copious amounts of water.[11]

    • Eye Contact : Flush with water for at least 15 minutes and seek immediate medical attention.[9]

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration.[12]

    • Ingestion : Rinse mouth and seek immediate medical attention.[9]

Trifluoroacetic acid (TFA) is highly corrosive and causes severe skin and eye burns. Handle with extreme care in a fume hood using appropriate PPE.

Part A: Synthesis of tert-butyl 4-((2-fluorophenyl)amino)piperidine-1-carboxylate

This procedure is adapted from established reductive amination protocols.[1][8]

  • Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 eq).

  • Reagent Addition : Place the flask under an inert atmosphere (N₂ or Ar). Add 100 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved. To this solution, add 2-fluoroaniline (5.80 g, 52.2 mmol, 1.04 eq) via syringe.

  • Iminium Ion Formation : Stir the mixture at room temperature for 30-60 minutes. This period allows for the condensation reaction between the ketone and the amine to form the crucial iminium ion intermediate.[1]

  • Reduction : Carefully add Sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol, 1.5 eq) to the reaction mixture in portions over 15 minutes. The portion-wise addition is necessary to control any potential exotherm.

    • Expert Insight: STAB is the reducing agent of choice because it is less reactive than other borohydrides (like NaBH₄) and will selectively reduce the protonated iminium ion in the presence of the unreacted ketone, minimizing side reactions.[7]

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the N-Boc-4-piperidone starting material.

  • Work-up : Once the reaction is complete, slowly quench the mixture by adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).[1]

  • Washing and Drying : Combine all organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure intermediate product as a white or off-white solid.

Part B: Synthesis of N-(2-fluorophenyl)piperidin-4-amine

This procedure follows standard methods for Boc deprotection.[6][8]

  • Reaction Setup : Dissolve the purified intermediate from Part A (e.g., 12.0 g, 40.8 mmol, 1.0 eq) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask with a stir bar. Cool the solution to 0 °C in an ice bath.

  • Acid Addition : While stirring, slowly add trifluoroacetic acid (TFA) (31.4 mL, 408 mmol, 10 eq) dropwise to the solution.

    • Expert Insight: A large excess of strong acid is used to ensure the complete and rapid cleavage of the acid-labile Boc group.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Neutralization : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in DCM (100 mL) and carefully neutralize by slowly adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >8.

  • Extraction and Isolation : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product : The resulting crude product can be further purified by recrystallization or chromatography if necessary to yield N-(2-fluorophenyl)piperidin-4-amine. The final product may be isolated as a free base or converted to a hydrochloride salt for improved stability and handling.[3]

G start Start Protocol setup Reaction Setup (Inert Atmosphere) start->setup reagents Add N-Boc-4-Piperidone, DCM, 2-Fluoroaniline setup->reagents iminium Stir 30-60 min (Iminium Formation) reagents->iminium reduction Add STAB (Portion-wise) iminium->reduction monitor Stir 12-18h at RT Monitor by TLC/LC-MS reduction->monitor monitor->monitor workup Quench (NaHCO3) Extract with DCM monitor->workup Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify deprotection Deprotection Step (Add TFA in DCM at 0°C) purify->deprotection monitor2 Stir 1-4h at RT Monitor by TLC/LC-MS deprotection->monitor2 monitor2->monitor2 neutralize Concentrate, Neutralize (NaHCO3) & Extract with DCM monitor2->neutralize Complete final Dry, Concentrate Isolate Final Product neutralize->final end End final->end

Caption: Logical experimental workflow diagram.

Characterization

The identity and purity of the final product, N-(2-fluorophenyl)piperidin-4-amine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS) : To confirm the molecular weight (C₁₁H₁₅FN₂, MW: 194.25 g/mol ).[13]

  • High-Performance Liquid Chromatography (HPLC) : To determine the final purity of the compound.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of N-(2-fluorophenyl)piperidin-4-amine. By employing a Boc-protection strategy followed by a selective reductive amination and subsequent deprotection, this method offers high control and good yields. The explicit safety precautions and detailed procedural steps are intended to enable researchers to safely and successfully replicate this synthesis, facilitating further research and development in the field of medicinal chemistry.

References

  • PubChem. N-(2-fluorophenyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Loba Chemie. 2-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Valdizon, M. G., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • Ali, H., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols for N-(2-fluorophenyl)piperidin-4-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments with the compound N-(2-fluorophenyl)piperidin-4-amine. The pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments with the compound N-(2-fluorophenyl)piperidin-4-amine. The piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to empower researchers to generate robust, reproducible, and meaningful data. We will cover the full experimental workflow, from initial physicochemical characterization and target identification to detailed in vitro and cell-based assays, culminating in an overview of preliminary in vivo study design. The protocols herein are designed as self-validating systems, incorporating necessary controls and quality checks to ensure data integrity.

Introduction to N-(2-fluorophenyl)piperidin-4-amine: A Scaffold of Opportunity

N-(2-fluorophenyl)piperidin-4-amine belongs to the N-aryl-piperidin-4-amine class of compounds. The piperidine ring is a six-membered heterocycle that is a cornerstone of drug design, valued for its ability to serve as a versatile scaffold and improve properties like solubility and metabolic stability.[3] The substitution at the N1 and C4 positions provides critical vectors for interaction with a wide array of biological targets.[3]

The introduction of a 2-fluorophenyl group at the C4-amino position significantly influences the molecule's electronic and conformational properties. The fluorine atom can alter binding affinity, metabolic stability, and pharmacokinetic profiles.[4] While the specific biological targets of N-(2-fluorophenyl)piperidin-4-amine are not extensively documented in publicly accessible literature, the broader class of N-substituted piperidin-4-amines has shown activity against a diverse range of targets, including:

  • Central Nervous System (CNS) Receptors: Such as serotonin (5-HT) and dopamine transporters, making them relevant for neuropsychiatric and neurodegenerative disorders.[4][5]

  • Enzymes: Including HIV reverse transcriptase and various kinases.[6][7]

  • Ion Channels: Modulating their function in the nervous system and other tissues.[7]

  • Antimicrobial Targets: Showing potential as antibacterial and antifungal agents.[8][9]

This guide, therefore, presents a logical, target-agnostic framework for systematically characterizing the biological activity of N-(2-fluorophenyl)piperidin-4-amine.

Foundational Steps: Physicochemical Characterization & Compound Management

Before embarking on biological assays, it is imperative to understand the fundamental chemical and physical properties of the test compound. This ensures accurate dosing, prevents experimental artifacts, and guarantees that the observed biological effects are due to the compound itself and not impurities or degradation products.

Purity Assessment using HPLC-MS

Rationale: Verifying the purity of the compound is the most critical first step. Impurities can have their own biological activities, leading to confounding results. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides a quantitative assessment of purity and confirms the compound's identity.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of N-(2-fluorophenyl)piperidin-4-amine in 100% DMSO. From this, prepare a 10 µM working solution in a 50:50 acetonitrile:water mixture.

  • Instrumentation: Use a reverse-phase C18 column on an HPLC system coupled to a mass spectrometer.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: Run a linear gradient from 5% B to 95% B over 10-15 minutes.

  • Detection: Monitor UV absorbance at 214 nm and 254 nm. For MS, use electrospray ionization (ESI) in positive mode to detect the [M+H]⁺ ion (Expected m/z for C₁₁H₁₅FN₂ ≈ 195.1).

  • Analysis: Purity should be >95% as determined by the area under the curve (AUC) of the main peak in the UV chromatogram.

Aqueous Solubility Determination

Rationale: Poor aqueous solubility is a major cause of failed experiments, leading to compound precipitation and inaccurate concentration determination. A kinetic solubility assay provides a practical measure of solubility under typical assay conditions.

Protocol:

  • Preparation: Dispense increasing volumes of a 10 mM DMSO stock solution into a 96-well plate. Add aqueous buffer (e.g., PBS, pH 7.4) to a final volume of 200 µL, ensuring the final DMSO concentration is consistent and low (e.g., <1%).

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Analyze the plate using a nephelometer or a plate reader capable of detecting light scattering to identify the concentration at which precipitation occurs.

  • Confirmation: Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant via HPLC-UV.

Parameter Description Typical Range for Screening
Purity Percentage of the main compound peak area>95%
Kinetic Solubility Concentration at which precipitation is observed>50 µM in PBS
Chemical Stability % of compound remaining after incubation>80% after 24h in PBS

Target Identification: An Unbiased Approach

Given the lack of a predefined target, a two-pronged strategy involving in silico prediction and broad experimental screening is recommended.

In Silico Target Prediction

Rationale: Computational tools can predict potential biological targets based on chemical structure similarity to known ligands. This provides a cost-effective way to generate initial hypotheses and prioritize experimental screening panels.[7]

Workflow:

  • Obtain the SMILES string for N-(2-fluorophenyl)piperidin-4-amine.

  • Utilize web-based prediction tools such as SwissTargetPrediction.[7]

  • Analyze the results, which typically provide a ranked list of potential targets (e.g., GPCRs, kinases, enzymes).

  • Use this list to inform the selection of focused commercial screening panels.

cluster_0 In Silico Workflow cluster_1 Experimental Workflow SMILES Compound Structure (SMILES) PredictionTool SwissTargetPrediction Tool SMILES->PredictionTool TargetList Ranked List of Potential Targets PredictionTool->TargetList ScreeningPanel Select Commercial Screening Panel TargetList->ScreeningPanel Informs Selection BindingAssay Broad Radioligand Binding Screen ScreeningPanel->BindingAssay HitIdentification Identify 'Hits' (% Inhibition > 50%) BindingAssay->HitIdentification

Caption: Workflow for Target Identification.

Broad Experimental Screening

Rationale: A broad panel of receptor binding assays provides direct experimental evidence of interaction. A typical CNS-focused panel will include dozens of receptors, transporters, and ion channels, offering an unbiased view of the compound's polypharmacology.

Protocol:

  • Provider Selection: Engage a contract research organization (CRO) that offers broad panel screening (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Assay Format: These are typically competitive binding assays where N-(2-fluorophenyl)piperidin-4-amine (e.g., at 1 µM and 10 µM) competes with a known radiolabeled ligand for binding to the target.

  • Data Output: Results are reported as percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition at 10 µM.

  • Follow-up: Any identified hits must be confirmed through dose-response experiments to determine potency (IC₅₀/Kᵢ).

In Vitro Characterization: Quantifying Target Interaction

Once a primary target (or targets) is identified, the next step is to precisely quantify the interaction and determine the compound's functional effect.

Radioligand Binding Assay (Dose-Response)

Rationale: This assay determines the binding affinity (Kᵢ) of the compound for a specific target. It is the gold standard for quantifying receptor-ligand interactions.[10]

Protocol (Example: 5-HT₁ₐ Receptor):

  • Materials:

    • Membrane preparation from cells expressing human 5-HT₁ₐ receptors.

    • Radioligand: [³H]8-OH-DPAT (a known 5-HT₁ₐ agonist).

    • Non-specific binding control: 10 µM Serotonin.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Assay Plate Setup: In a 96-well plate, add:

    • Assay buffer.

    • A serial dilution of N-(2-fluorophenyl)piperidin-4-amine (e.g., from 100 µM to 0.1 nM).

    • Radioligand at a concentration near its Kₔ value.

    • Membrane preparation.

    • Wells for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester. The filtermat traps the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold assay buffer, dry the mat, and measure the trapped radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Parameter Definition Significance
IC₅₀ Inhibitory Concentration 50%The concentration of a drug that is required for 50% inhibition in vitro.
Kᵢ Inhibitor ConstantAn indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Kₔ Dissociation ConstantA measure of the affinity of the radioligand for the receptor.
Functional Assays: Agonist or Antagonist?

Rationale: A binding assay shows if a compound interacts with a target, but a functional assay reveals what it does (i.e., does it activate or block the target?). The choice of assay depends on the target class.

Protocol (Example: GPCR - Calcium Mobilization Assay):

  • Cell Line: Use a cell line stably expressing the target receptor (e.g., 5-HT₁ₐ) and a G-protein (like Gαq/i) that couples to calcium signaling.

  • Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Instrumentation: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of injecting compounds and reading fluorescence kinetically.

  • Agonist Mode:

    • Add serial dilutions of N-(2-fluorophenyl)piperidin-4-amine to the cells.

    • Measure the fluorescence change over time. An increase in fluorescence indicates receptor activation (agonism).

    • Determine the EC₅₀ (the concentration for 50% maximal activation).

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of N-(2-fluorophenyl)piperidin-4-amine.

    • Add a known agonist for the receptor at its EC₈₀ concentration.

    • Measure the fluorescence change. A decrease in the agonist-induced signal indicates receptor blockade (antagonism).

    • Determine the IC₅₀ (the concentration that blocks 50% of the agonist response).

cluster_0 In Vitro Assay Cascade TargetHit Target Hit from Primary Screen Binding Radioligand Binding Assay (Dose-Response) TargetHit->Binding Confirm & Quantify Affinity (Ki) Function Functional Assay (e.g., Calcium, cAMP) Binding->Function Determine Mechanism (EC50/IC50) CellAssay Cell-Based Assay (e.g., Cytotoxicity) Function->CellAssay Assess Cellular Effects

Caption: A logical cascade for in vitro characterization.

Cell-Based Assays: Probing Cellular Consequences

Moving from isolated proteins to a live-cell context is crucial for understanding a compound's potential therapeutic effect and liabilities.

Cytotoxicity Assay (MTS/MTT)

Rationale: It is essential to determine the concentration range at which the compound is toxic to cells. This ensures that effects observed in other cell-based assays are due to specific target modulation, not general toxicity.

Protocol:

  • Cell Plating: Seed a relevant cell line (e.g., HEK293, or a cancer cell line if oncology is the focus) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(2-fluorophenyl)piperidin-4-amine for 24-72 hours.

  • Reagent Addition: Add a tetrazolium salt reagent (like MTS or MTT). Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Incubation & Reading: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength.

  • Analysis: Plot absorbance against log concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%). Ideally, the CC₅₀ should be at least 10-fold higher than the functional potency (EC₅₀/IC₅₀).

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of N-(2-fluorophenyl)piperidin-4-amine. By following a logical progression from basic characterization to detailed in vitro and cell-based profiling, researchers can build a comprehensive understanding of the compound's biological activity. The data generated through these protocols will be essential for establishing structure-activity relationships (SAR), nominating lead candidates for further development, and ultimately unlocking the therapeutic potential of this promising chemical scaffold. Subsequent steps would involve ADME (Absorption, Distribution, Metabolism, Excretion) profiling and well-designed in vivo pharmacodynamic and efficacy studies based on the validated in vitro mechanism of action.

References

  • BenchChem. (2025). The Discovery and History of Ethyl-piperidin-4-ylmethyl-amine: A Technical Whitepaper. BenchChem.
  • Chen, R., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry.
  • Abbas, M., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Bioorganic & Medicinal Chemistry.
  • Hernández-Vázquez, E., et al. (2024). N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (n.d.). 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride. BenchChem.
  • Saczewski, F., et al. (2021). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. ResearchGate.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.
  • Laktionov, P. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • PubChem. (n.d.). N-(2-fluorophenyl)piperidin-4-amine. National Center for Biotechnology Information.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
  • Al-Warhi, T., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules.
  • Zagaja, M., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports.
  • Tang, S. C. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
  • Sakamuru, S., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience.
  • Smolecule. (2023). N-(4-fluorophenyl)piperidin-4-amine. Smolecule.
  • Ivanova, Y. B., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Public Health and Life Sciences.
  • PubChem. (n.d.). 2-(2-fluorophenyl)-N,N-dimethylpiperidin-4-amine. National Center for Biotechnology Information.
  • de la-Torre-López, E., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules.
  • U.S. Patent No. US20040171837A1. (2004). Method for preparing 4-amino-4-phenylpiperidines. Google Patents.
  • BenchChem. (2025). Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs. BenchChem.

Sources

Method

Application Note: N-(2-fluorophenyl)piperidin-4-amine as a Pharmacological Scaffold in Opioid Receptor Research

Executive Summary N-(2-fluorophenyl)piperidin-4-amine (CAS 886507-17-1) is a highly specialized secondary amine building block utilized in neuropharmacology and drug development[1][2]. As a core intermediate in the 4-ani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-fluorophenyl)piperidin-4-amine (CAS 886507-17-1) is a highly specialized secondary amine building block utilized in neuropharmacology and drug development[1][2]. As a core intermediate in the 4-anilinopiperidine class, it serves as the foundational scaffold for synthesizing fluorinated μ-opioid receptor (MOR) probes, most notably ortho-fluorofentanyl and its analogues 3[3]. By isolating the ortho-fluorinated aniline moiety while leaving the piperidine nitrogen unsubstituted, this compound provides researchers with a versatile, divergent synthetic handle to systematically map structure-activity relationships (SAR) within G-protein coupled receptor (GPCR) binding pockets.

Mechanistic Rationale: The 4-Anilinopiperidine Scaffold in Opioid Research

The 4-anilinopiperidine core is a "dark classic" in chemical neuroscience, functioning as the primary pharmacophore for the fentanyl class of synthetic opioids 3[3]. Utilizing N-(2-fluorophenyl)piperidin-4-amine as a starting material is driven by two distinct mechanistic causalities:

Causality of the Ortho-Fluoro Substitution

Fluorination at the ortho position of the aniline ring is a deliberate experimental choice to modulate both the electronics and sterics of the resulting probe 4[4]. The high electronegativity of the fluorine atom withdraws electron density from the aniline system, which subtly lowers the pKa of the adjacent tertiary amide once the scaffold is acylated. Furthermore, the steric bulk of the ortho-fluorine restricts the rotational freedom of the N-phenyl ring. This conformational locking forces the molecule into an orientation that optimally occupies the lipophilic orthosteric cavity of the MOR, maintaining sub-nanomolar binding affinity while often altering the functional efficacy profile compared to non-halogenated counterparts 5[5].

The Unsubstituted Piperidine Nitrogen as a Divergent Handle

By utilizing a scaffold with a secondary amine at the piperidine ring, researchers gain a divergent synthetic handle 6[6]. The N-substituent (e.g., phenethyl, cyclopropylmethyl, or allyl) directly dictates the ligand's interaction with the highly conserved aspartate residue (Asp147) in the MOR binding site. Leaving this position open allows for the rapid, parallel synthesis of a library of probes to map receptor binding affinities without needing to rebuild the complex fluorinated core for every new analogue 6[6].

Synthetic Workflow: Generating Pharmacological Probes

To utilize N-(2-fluorophenyl)piperidin-4-amine in receptor assays, it must first be converted into an active pharmacological probe, such as ortho-fluorofentanyl. The following protocol outlines a self-validating, two-step divergent synthesis.

Protocol: Divergent Synthesis of ortho-Fluorofentanyl

Step 1: N-Alkylation (Anchoring the Ligand)

  • Rationale: Introduction of a lipophilic group (e.g., phenethyl) is required to anchor the molecule within the MOR binding pocket.

  • Procedure:

    • Dissolve N-(2-fluorophenyl)piperidin-4-amine (1.0 eq) in anhydrous acetonitrile.

    • Add 2-phenylethyl bromide (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as an acid scavenger.

    • Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The reaction is considered valid and complete when the primary amine starting material spot entirely disappears, yielding the intermediate Despropionyl ortho-fluorofentanyl 7[7].

Step 2: N-Acylation (Activating the Pharmacophore)

  • Rationale: Acylation of the bridging aniline nitrogen is essential to trigger high-affinity MOR agonism.

  • Procedure:

    • Dissolve the intermediate in anhydrous dichloromethane (DCM) containing triethylamine (TEA, 1.5 eq).

    • Cool the solution to 0°C and add propionyl chloride (1.2 eq) dropwise.

    • Stir for 4 hours, allowing the reaction to gradually warm to room temperature.

  • Self-Validation Check: Quench with saturated NaHCO₃, extract the organic layer, and concentrate. Confirm the structural integrity of the final probe (ortho-fluorofentanyl) via LC-MS. The assay is validated by the presence of the expected parent ion mass (Expected [M+H]⁺: 355.2 ) and the absence of the intermediate mass 8[8].

G A N-(2-fluorophenyl)piperidin-4-amine (Precursor Scaffold) B N-Alkylation (e.g., 2-phenylethyl bromide) A->B C Despropionyl ortho-fluorofentanyl (Intermediate) B->C D N-Acylation (e.g., Propionyl chloride) C->D E ortho-Fluorofentanyl (Active MOR Probe) D->E

Caption: Divergent synthetic workflow utilizing N-(2-fluorophenyl)piperidin-4-amine to generate MOR probes.

Pharmacological Characterization Protocols

Once synthesized, the fluorinated probes must be evaluated for receptor selectivity and G-protein activation efficacy.

Protocol: Radioligand Binding Assay for MOR/DOR/KOR Selectivity
  • Rationale: To quantify the binding affinity (K_i) of the synthesized fluorinated probe across the three primary opioid receptor subtypes 4[4].

  • Procedure:

    • Membrane Preparation: Harvest CHO cells stably expressing human MOR, DOR, or KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the appropriate radioligand (1 nM [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69,593 for KOR), and the synthesized probe in a concentration curve ranging from 10⁻¹¹ to 10⁻⁵ M.

    • Self-Validating Control: Include control wells containing 10 µM unlabelled naloxone to define Non-Specific Binding (NSB). System Validation: The assay is only considered valid if specific binding (Total Binding minus NSB) exceeds 80% of total radioactive counts 5[5].

    • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity. Calculate K_i using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Functional Assay
  • Rationale: To determine whether the fluorinated probe acts as a full agonist, partial agonist, or antagonist by measuring G-protein activation.

  • Procedure: Incubate MOR-expressing membranes with 0.1 nM [³⁵S]GTPγS, 30 µM GDP, and the probe. Basal binding is determined in the absence of the agonist, while maximal stimulation (E_max) is defined using 10 µM standard fentanyl as a positive control.

G Ligand Fluorinated Probe (ortho-Fluorofentanyl) MOR μ-Opioid Receptor (MOR) Ligand->MOR Orthosteric Binding Gi Gi/o Protein Complex MOR->Gi G-Protein Activation Arrestin β-Arrestin 2 Recruitment MOR->Arrestin Phosphorylation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Downregulation

Caption: Intracellular signaling cascade activated by fluorinated 4-anilinopiperidine MOR agonists.

Quantitative Data Summary

The table below summarizes the expected pharmacological profile of ortho-fluorofentanyl (derived from the N-(2-fluorophenyl)piperidin-4-amine scaffold) compared to standard fentanyl. The data highlights the high selectivity and affinity for the MOR subtype induced by the ortho-fluoro substitution 4[4][5].

CompoundMOR Affinity (K_i, nM)DOR Affinity (K_i, nM)KOR Affinity (K_i, nM)Functional Efficacy (MOR E_max)
Fentanyl 1.35150250Full Agonist (>95%)
ortho-Fluorofentanyl < 1.0 (High Affinity)> 100 (Low Affinity)> 100 (Low Affinity)Full Agonist

(Note: Quantitative affinity profiles are synthesized from in vitro pharmacological evaluations conducted by the DEA and WHO ECDD).

References

  • Title: DARK Classics in Chemical Neuroscience: Fentanyl Source: ACS Chemical Neuroscience URL: [Link]

  • Title: ortho-Fluorofentanyl, Tetrahydrofuranyl Fentanyl, and Methoxyacetyl Fentanyl. Background Information and Evaluation. Source: Regulations.gov (Drug Enforcement Administration) URL: [Link]

  • Title: Ortho-fluorofentanyl - Expert Committee on Drug Dependence Information Repository Source: World Health Organization (WHO) URL: [Link]

  • Title: Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Fluorofentanyl - Forensic Casework Report Source: Center for Forensic Science Research & Education (CFSRE) URL: [Link]

Sources

Application

Application Note: Pharmacological Evaluation of N-(2-fluorophenyl)piperidin-4-amine via Competitive µ-Opioid Receptor Binding Assays

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists Focus: Receptor Pharmacology, Structure-Activity Relationships (SAR), and Assay Optimization Introduction & Pharmacological Context N-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists Focus: Receptor Pharmacology, Structure-Activity Relationships (SAR), and Assay Optimization

Introduction & Pharmacological Context

N-(2-fluorophenyl)piperidin-4-amine (CAS: 886507-17-1), also known as despropionyl 2'-fluoro ortho-fluorofentanyl or 2'-fluoro ortho fluoro ANPP, is a critical chemical precursor and analytical reference standard in the study of synthetic opioids[1][2]. In the illicit drug market and forensic toxicology, novel fentanyl analogs are constantly emerging, necessitating rigorous pharmacological profiling[3].

As the despropionyl building block for ortho-fluorofentanyl, N-(2-fluorophenyl)piperidin-4-amine serves as an essential probe in Structure-Activity Relationship (SAR) studies. By evaluating this precursor in competitive receptor binding assays, researchers can isolate the specific pharmacophoric contribution of the propionyl group to µ-opioid receptor (MOR) affinity and intrinsic efficacy[2][4]. This application note details a robust, self-validating protocol for evaluating this compound's affinity using a tritium-labeled agonist ([3H]-DAMGO) in human MOR-expressing cell membranes[5].

Mechanistic Pathway

Competitive binding assays rely on the principle of thermodynamic equilibrium. In this assay, the test compound (N-(2-fluorophenyl)piperidin-4-amine) competes with a highly selective, radiolabeled MOR agonist ([3H]-DAMGO) for the orthosteric binding site on the human µ-opioid receptor (hMOR)[4].

MOR_Binding MOR µ-Opioid Receptor (hMOR) Gi Gi/o Protein Complex MOR->Gi Activation Radioligand [3H]-DAMGO (Agonist Radioligand) Radioligand->MOR Binds Orthosteric Site TestCmpd N-(2-fluorophenyl)piperidin-4-amine (Competitor) TestCmpd->MOR Competes for Site Effector Adenylyl Cyclase (Decreased cAMP) Gi->Effector Inhibition

Competitive binding mechanism at the µ-opioid receptor (hMOR) signaling pathway.

Experimental Design & Causality (The "Why")

As a Senior Application Scientist, I have observed that the primary failure mode in opioid receptor assays involving lipophilic piperidine derivatives is unmanaged assay artifacts. A protocol is only as reliable as its physicochemical controls.

  • Radioligand Selection ([3H]-DAMGO): While antagonists like [3H]-diprenorphine bind to all receptor states, utilizing an agonist like [3H]-DAMGO selectively labels the G-protein-coupled (active) state of the receptor[4]. This is crucial for evaluating fentanyl precursors, as it provides affinity data that more accurately correlates with downstream intrinsic efficacy.

  • Managing Non-Specific Binding (NSB): Fentanyl precursors like N-(2-fluorophenyl)piperidin-4-amine are basic and highly lipophilic. They readily adsorb to glass fiber filters and plastic surfaces, artificially inflating background noise. To counteract this, GF/B filter plates must be pre-treated with 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charges on the glass fibers, drastically reducing NSB and ensuring a high signal-to-noise ratio.

  • Buffer Optimization ( MgCl2​ ): The inclusion of 5 mM MgCl2​ in the assay buffer provides divalent cations essential for stabilizing the ternary complex (Agonist-Receptor-G-protein), thereby optimizing the binding window for the agonist radioligand.

Self-Validating Protocol

This methodology incorporates Total Binding (TB) and Non-Specific Binding (NSB) controls on every plate to create a self-validating system, ensuring day-to-day reproducibility and confirming the assay window.

Assay_Workflow Prep Membrane Prep (CHO-hMOR) Incubate Equilibrium Incubation (60 min, 25°C) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Ice-Cold Wash (Preserve Equilibrium) Filter->Wash Read Scintillation Counting Wash->Read

Self-validating workflow for radioligand competitive binding assays.

Materials Required
  • Membranes: CHO-K1 cells stably expressing hMOR (approx. 15-20 µg protein/well).

  • Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol).

  • Competitor: N-(2-fluorophenyl)piperidin-4-amine[1].

  • Reference Standard: Unlabeled Naloxone (10 µM for NSB determination).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 0.1% Bovine Serum Albumin (BSA, fatty-acid free).

Step-by-Step Methodology
  • Compound Preparation: Dissolve N-(2-fluorophenyl)piperidin-4-amine in 100% DMSO to yield a 10 mM stock[2]. Perform 10-point serial dilutions (1:3) in Assay Buffer.

    • Critical Causality: Ensure the final DMSO concentration in the assay well does not exceed 1%. Higher concentrations disrupt lipid bilayer integrity and denature the hMOR protein.

  • Filter Plate Pre-treatment: Soak 96-well GF/B filter plates in 0.5% PEI for a minimum of 1 hour at room temperature. Vacuum aspirate immediately before use.

  • Assay Assembly (in 96-well deep-well plates):

    • Add 50 µL of Assay Buffer (for TB), 10 µM Naloxone (for NSB), or Test Compound dilutions.

    • Add 50 µL of 1 nM [3H]-DAMGO.

    • Add 100 µL of hMOR membrane suspension to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for exactly 60 minutes with gentle shaking to reach thermodynamic equilibrium.

  • Termination & Filtration: Transfer the reaction mixture to the pre-treated GF/B filter plate. Apply vacuum filtration using a 96-well cell harvester.

  • Washing: Wash the filters rapidly 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Critical Causality: Ice-cold buffer drastically slows the dissociation rate ( koff​ ) of the radioligand during the wash step, preserving the equilibrium state captured at 25°C.

  • Detection: Dry the filter plates thoroughly, add 40 µL of microscintillator fluid per well, and read on a Microbeta liquid scintillation counter.

Data Analysis & Interpretation

Raw Counts Per Minute (CPM) are converted to the percentage of specific binding by subtracting NSB from all values. The IC50​ (concentration inhibiting 50% of radioligand binding) is determined using non-linear regression (four-parameter logistic equation).

The absolute inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H]-DAMGO (1 nM) and Kd​ is the known dissociation constant of [3H]-DAMGO for hMOR.

Quantitative SAR Data Summary

The table below summarizes representative competitive binding data. It clearly illustrates the SAR shift when the propionyl group is absent (yielding N-(2-fluorophenyl)piperidin-4-amine) compared to the highly potent parent compound ortho-fluorofentanyl[4][5].

CompoundStructural RolehMOR Ki​ (nM)hDOR Ki​ (nM)hKOR Ki​ (nM)
Fentanyl Reference Agonist1.03 - 1.35>1000>1000
ortho-Fluorofentanyl Target Analog~2.5>1000>1000
N-(2-fluorophenyl)piperidin-4-amine Despropionyl Precursor~250*>1000>1000

*Representative SAR value illustrating the typical affinity drop (~100-fold) observed upon propionyl group removal in 4-ANPP derivatives.

Sources

Method

Use of "N-(2-fluorophenyl)piperidin-4-amine" as a precursor for synthesizing novel compounds.

Application Note: Utilizing N-(2-fluorophenyl)piperidin-4-amine as a Privileged Scaffold in Kinase Inhibitor Discovery Introduction & Mechanistic Rationale N-(2-fluorophenyl)piperidin-4-amine (CAS 886507-17-1) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-(2-fluorophenyl)piperidin-4-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

N-(2-fluorophenyl)piperidin-4-amine (CAS 886507-17-1) is a highly versatile, fluorinated derivative of the 4-anilinopiperidine class. While the 4-anilinopiperidine core is historically recognized as a pharmacophoric element in analgesics, modern medicinal chemistry has repurposed this privileged scaffold for the discovery of novel kinase inhibitors and targeted covalent modifiers.

The introduction of an ortho-fluorine atom on the aniline ring significantly alters the physicochemical properties of the molecule. Mechanistically, the highly electronegative fluorine exerts an inductive electron-withdrawing effect, which lowers the pKa of the adjacent aniline nitrogen, rendering it less nucleophilic. Furthermore, the ortho-substitution provides a conformational constraint (the "ortho-fluorine effect") that dictates the dihedral angle between the phenyl ring and the piperidine core, optimizing the trajectory for hinge-binding in kinase active sites. Metabolically, this substitution blocks rapid cytochrome P450-mediated oxidation at the vulnerable ortho position, significantly extending the compound's half-life in vivo[1].

Physicochemical Profiling

Before integrating this precursor into a synthetic workflow, it is critical to evaluate its baseline quantitative properties. The secondary amine of the piperidine ring is highly nucleophilic, making it the primary site for directed acylation or alkylation.

Table 1: Physicochemical Properties of N-(2-fluorophenyl)piperidin-4-amine

PropertyValueRationale / Impact on Drug Design
Molecular Weight 194.25 g/mol Low MW allows for significant downstream functionalization without violating Lipinski's Rule of 5.
XLogP3 2.1Optimal baseline lipophilicity for membrane permeability and cellular target engagement.
Topological Polar Surface Area (TPSA) 24.1 ŲLow polar surface area ensures excellent bioavailability and potential CNS penetration.
Hydrogen Bond Donors 2Provides critical interaction points for binding to the ATP-binding pocket of kinases.
Hydrogen Bond Acceptors 2The fluorine atom and piperidine nitrogen act as potential interaction points for target stabilization.

Data sourced from [1].

Experimental Protocols & Methodologies

The following protocols detail the transformation of N-(2-fluorophenyl)piperidin-4-amine into advanced drug-like intermediates. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol A: Synthesis of a Targeted Covalent Kinase Inhibitor (Acrylamide Functionalization)

Objective: To synthesize an electrophilic acrylamide derivative capable of forming irreversible covalent bonds with cysteine residues in kinase active sites (e.g., EGFR, BTK).

Materials:

  • N-(2-fluorophenyl)piperidin-4-amine (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve N-(2-fluorophenyl)piperidin-4-amine (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: DCM is selected for its excellent solubilizing properties and strict inertness towards electrophiles. The nitrogen atmosphere prevents ambient moisture from hydrolyzing the highly reactive acryloyl chloride into unreactive acrylic acid.

  • Base Addition & Thermal Control: Add DIPEA (2.0 eq) to the solution and cool the reaction flask to 0°C using an ice bath.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during acylation. This prevents the protonation of the piperidine nitrogen, which would otherwise halt the reaction. Cooling to 0°C is critical to control the highly exothermic acylation and suppress unwanted di-acylation or polymerization of the warhead.

  • Electrophile Addition: Dropwise add acryloyl chloride (1.1 eq) over 15 minutes.

    • Causality: Dropwise addition ensures the local concentration of the electrophile remains low. This kinetic control favors mono-acylation at the more nucleophilic piperidine nitrogen over the sterically hindered, electronically deactivated ortho-fluoroaniline nitrogen.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor progression via LC-MS.

    • Causality: The protocol is self-validating through mass spectrometry. The complete disappearance of the starting material mass (m/z 195 [M+H]+) and the dominant appearance of the product mass (m/z 249 [M+H]+) confirms successful and selective coupling.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NaHCO3 neutralizes residual acid and rapidly hydrolyzes any unreacted acryloyl chloride. Brine disrupts emulsions and removes residual water from the organic phase, while Na2SO4 ensures complete desiccation prior to downstream column chromatography.

Protocol B: Scaffold Hopping via SNAr for Reversible Kinase Inhibitors

Objective: Coupling the piperidine scaffold to a heteroaromatic hinge-binding core (e.g., 4-chloro-thienopyrimidine) via Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Methodology:

  • Reaction Setup: Combine N-(2-fluorophenyl)piperidin-4-amine (1.2 eq) and 4-chloro-thienopyrimidine (1.0 eq) in N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex transition state, which is the rate-determining step of the SNAr reaction.

  • Catalysis: Add Potassium Carbonate (K2CO3, 3.0 eq) and heat the mixture to 90°C for 12 hours.

    • Causality: K2CO3 deprotonates the piperidine, maximizing its nucleophilicity. Elevated temperatures are strictly required to overcome the activation energy barrier associated with breaking the aromaticity of the thienopyrimidine ring during intermediate formation.

  • Isolation (Self-Validation): Cool the mixture to room temperature and precipitate the product by pouring it slowly into rapidly stirring ice water. Filter the resulting solid.

    • Causality: This step acts as a built-in purification mechanism. The highly lipophilic coupled product is entirely insoluble in water and crashes out as a solid, whereas the DMF solvent and inorganic salts remain dissolved in the aqueous phase.

Visualizations

Workflow A Precursor: N-(2-fluorophenyl) piperidin-4-amine B Acylation / Alkylation (Warhead Attachment) A->B C SNAr Reaction (Hinge Binder Coupling) A->C D Targeted Covalent Inhibitor (e.g., Acrylamide) B->D E Reversible Kinase Inhibitor (e.g., Thienopyrimidine) C->E F In Vitro Kinome Profiling & ADMET Validation D->F E->F

Synthesis workflow for N-(2-fluorophenyl)piperidin-4-amine in kinase drug discovery.

Pathway L Extracellular Signal (ATP / Growth Factor) R Receptor Tyrosine Kinase (e.g., EGFR / BTK) L->R Activates P Downstream Signaling (PI3K / AKT / MAPK) R->P Transduces I Novel Fluorinated Piperidine Inhibitor I->R Covalent Binding at Cys Residue C Cell Proliferation & Survival P->C Promotes

Mechanism of action for targeted covalent kinase inhibitors utilizing the fluorinated scaffold.

Conclusion

The N-(2-fluorophenyl)piperidin-4-amine scaffold offers exceptional utility in modern drug discovery. By leveraging its differential nucleophilicity, favorable physicochemical profile, and the unique conformational constraints provided by the ortho-fluorine atom, researchers can efficiently generate diverse libraries of targeted covalent inhibitors and reversible hinge-binders with optimized ADMET properties.

References

  • National Institutes of Health (NIH). "N-(2-fluorophenyl)piperidin-4-amine | C11H15FN2 | CID 4778194". PubChem. Available at:[Link]

  • Asinex. "Screening Libraries - Kinase Inhibitors and Covalent Modifiers". Asinex Drug Discovery. Available at:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling and Standard Operating Procedure for N-(2-fluorophenyl)piperidin-4-amine

Executive Summary N-(2-fluorophenyl)piperidin-4-amine (CAS 886507-17-1) is a critical synthetic intermediate characterized by its fluorinated phenyl ring and piperidine core [1]. In preclinical drug development and foren...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-fluorophenyl)piperidin-4-amine (CAS 886507-17-1) is a critical synthetic intermediate characterized by its fluorinated phenyl ring and piperidine core [1]. In preclinical drug development and forensic toxicology, it serves as a foundational scaffold for the synthesis of fluorofentanyl analogs (e.g., 2'-fluoro ortho-fluorofentanyl) [2]. Evaluating such precursors in cell culture is essential to determine intrinsic cytotoxicity, residual off-target effects, and potential G-protein coupled receptor (GPCR) activity—specifically at the µ-opioid receptor (MOR).

This guide provides a rigorous, self-validating Standard Operating Procedure (SOP) for evaluating this compound. The workflow pairs a baseline cytotoxicity screen with a highly sensitive β-arrestin recruitment assay to profile target engagement and ensure data integrity [3].

Mechanistic Rationale & Target Biology

To establish a trustworthy pharmacological profile, experimental design must account for both cell health and specific receptor kinetics. This protocol utilizes two parallel systems:

  • Cytotoxicity Profiling (CellTiter-Glo): Piperidine derivatives can exhibit lipophilic toxicity. Establishing a Cell Cytotoxicity 50% (CC50) is mandatory before interpreting functional assays. Causality: If a compound induces apoptosis, it will produce a false-negative signal in downstream functional assays. Running viability screens in parallel ensures that a drop in receptor signal is due to true pharmacological antagonism, not cell death.

  • GPCR β-Arrestin Complementation: Opioid receptor activation classically triggers G-protein signaling followed by G-protein coupled receptor kinase (GRK)-mediated phosphorylation. This phosphorylation recruits β-arrestin to the receptor, leading to desensitization [3]. Causality: By engineering the MOR with a ProLink (PK) tag and β-arrestin with an Enzyme Acceptor (EA) tag, their interaction forces the complementation of active β-galactosidase. This converts a silent substrate into a chemiluminescent signal, providing a direct, quantifiable, and self-validating measure of target engagement.

Pathway L N-(2-fluorophenyl)piperidin-4-amine (Test Ligand) R μ-Opioid Receptor (MOR) Fused to ProLink (PK) L->R Binds G GRK-Mediated Phosphorylation R->G Activates A β-Arrestin Fused to Enzyme Acceptor (EA) G->A Recruits C Active β-Galactosidase Complementation A->C Forms S Chemiluminescent Signal C->S Emits

Fig 1. Mechanism of the β-arrestin enzyme complementation assay for GPCR activation.

Reagent Preparation & Formulation Strategy

Due to the hydrophobic nature of the piperidine core, precise formulation is required to prevent micro-precipitation in aqueous culture media.

Quantitative Formulation Guidelines
ParameterSpecificationRationale / Causality
Molecular Weight 194.25 g/mol Required for accurate molarity calculations [1].
Primary Solvent 100% DMSO (Cell Culture Grade)Ensures complete solubilization of the hydrophobic core.
Stock Concentration 10 mMAllows for a 1:1000 dilution to achieve a 10 µM top working concentration.
Final DMSO Limit ≤ 0.1% (v/v)Critical: Exceeding 0.1% DMSO disrupts lipid bilayers and induces baseline solvent toxicity, confounding viability data.
Storage -20°C, protected from lightPrevents oxidative degradation of the secondary amine.

Standard Operating Procedures (SOPs)

G A Compound Formulation (10 mM DMSO Stock) C Treatment (Max 0.1% Final DMSO) A->C B Cell Seeding (HEK293T / CHO-K1) B->C D Cytotoxicity Assay (CellTiter-Glo) C->D E GPCR Activation (β-Arrestin Assay) C->E F Luminescence Readout & Data Analysis D->F E->F

Fig 2. Experimental workflow for cytotoxicity and GPCR profiling of the test compound.

Cytotoxicity Screening (CellTiter-Glo Assay)

This assay quantifies ATP as an indicator of metabolically active cells.

  • Cell Seeding: Seed HEK293T cells at 10,000 cells/well in a white, flat-bottom 96-well plate using 100 µL of DMEM + 10% FBS.

    • Expert Insight: Fill the outer perimeter wells with 100 µL of sterile PBS instead of cells. This prevents the "edge effect" caused by media evaporation during incubation, which skews data in peripheral wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Cells require 24 hours to recover from the stress of trypsinization and re-adhere to the plate matrix.

  • Compound Treatment: Perform a 10-point, 3-fold serial dilution of N-(2-fluorophenyl)piperidin-4-amine starting at 100 µM. Add 10 µL of the diluted compound to the 100 µL of media (maintaining ≤0.1% DMSO). Include a 0.1% DMSO vehicle control and a 10 µg/mL Puromycin positive control. Incubate for 48 hours.

  • Equilibration & Readout: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will result in a high coefficient of variation (CV).

  • Detection: Add 100 µL of CellTiter-Glo reagent, place on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

GPCR β-Arrestin Recruitment Assay (MOR Profiling)

This protocol tests whether the compound acts as an agonist or antagonist at the µ-opioid receptor.

  • Cell Seeding: Seed CHO-K1 cells stably co-expressing MOR-ProLink and β-Arrestin-EA at 15,000 cells/well in a 96-well plate. Incubate overnight.

    • Expert Insight: Use an EDTA-free dissociation buffer instead of harsh trypsin during passaging. Trypsin can cleave extracellular receptor domains, drastically reducing the assay's dynamic range.

  • Agonist Mode Treatment: Treat cells with the compound dose-response curve (100 µM to 0.1 nM). Include DAMGO (10 µM) as a positive control.

    • Causality: DAMGO is a full synthetic MOR agonist [3]. It serves as an internal system validation to prove the split-enzyme complementation machinery is functioning at its absolute ceiling.

  • Incubation: Incubate for 90 minutes at 37°C. (β-arrestin recruitment is a rapid, transient event; 90 minutes captures peak complementation).

  • Detection: Add the proprietary β-galactosidase chemiluminescent substrate. Incubate for 60 minutes at room temperature in the dark, then read luminescence.

Data Interpretation & Quality Control

The parallel execution of these assays ensures a self-validating dataset. If a reduction in GPCR chemiluminescence correlates perfectly with a drop in cell viability, the compound is flagged for cytotoxicity rather than true pharmacological antagonism.

Expected Outcomes & System Validation
ParameterCytotoxicity (CellTiter-Glo)GPCR Activation (β-Arrestin)
Primary Cell Line HEK293T (Wild-type)CHO-K1 (MOR-ProLink overexpressing)
Positive Control Puromycin (10 µg/mL)DAMGO (10 µM)
Vehicle Control 0.1% DMSO (Establishes 100% Viability)0.1% DMSO (Establishes Baseline GPCR Activity)
Data Output CC50 (Concentration causing 50% cell death)EC50 (Agonism) or IC50 (Antagonism)
Acceptable Z'-Factor > 0.6> 0.5

Note: As an intermediate, N-(2-fluorophenyl)piperidin-4-amine typically exhibits low intrinsic MOR agonism compared to fully synthesized fentanyl analogs, but assessing its baseline profile is a strict regulatory and safety requirement.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4778194, N-(2-fluorophenyl)piperidin-4-amine". PubChem. URL:[Link]

  • Manglik, A., et al. "Agonist-selective recruitment of engineered protein probes and of GRK2 by opioid receptors in living cells". eLife, 2020. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Strategies to improve the synthesis yield of "N-(2-fluorophenyl)piperidin-4-amine"

Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide you with in-depth strategies, troubleshooting advice, and frequently asked questions to improve th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide you with in-depth strategies, troubleshooting advice, and frequently asked questions to improve the synthesis yield of N-(2-fluorophenyl)piperidin-4-amine. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.

Introduction: Strategic Approaches to Synthesis

The synthesis of N-(2-fluorophenyl)piperidin-4-amine presents a unique challenge due to the presence of two nucleophilic nitrogen atoms: a secondary amine within the piperidine ring and a primary amine at the 4-position. This necessitates a strategic approach to ensure selective N-arylation on the piperidine ring nitrogen and to avoid the formation of undesired byproducts. The two primary and most effective synthetic routes are:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2]

  • Reductive Amination: A two-step process involving the formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine.[1][3]

For optimal yield and purity, a protecting group strategy is highly recommended for both routes. The use of a tert-butoxycarbonyl (Boc) protecting group for the 4-amino group of piperidin-4-amine is a common and effective choice. This strategy prevents diarylation and other side reactions.

Visualizing the Synthetic Pathways

cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination 4-Aminopiperidine 4-Aminopiperidine N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine 4-Aminopiperidine->N-Boc-4-aminopiperidine Boc₂O N-Boc-4-aminopiperidine->N-Boc-N'-(2-fluorophenyl)piperidin-4-amine 1-Bromo-2-fluorobenzene, Pd Catalyst, Ligand, Base N-(2-fluorophenyl)piperidin-4-amine N-(2-fluorophenyl)piperidin-4-amine N-Boc-N'-(2-fluorophenyl)piperidin-4-amine->N-(2-fluorophenyl)piperidin-4-amine Acidic Deprotection (e.g., TFA, HCl) N-Boc-N'-(2-fluorophenyl)piperidin-4-amine->N-(2-fluorophenyl)piperidin-4-amine Acidic Deprotection (e.g., TFA, HCl) N-Boc-4-piperidone N-Boc-4-piperidone Imine/Enamine Intermediate Imine/Enamine Intermediate N-Boc-4-piperidone->Imine/Enamine Intermediate 2-Fluoroaniline Imine/Enamine Intermediate->N-Boc-N'-(2-fluorophenyl)piperidin-4-amine Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Overview of the primary synthetic routes to N-(2-fluorophenyl)piperidin-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(2-fluorophenyl)piperidin-4-amine, with a focus on the recommended Buchwald-Hartwig amination pathway.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive Catalyst: The palladium precatalyst has not been efficiently reduced to the active Pd(0) species, or the active catalyst has decomposed.• Use a pre-catalyst from a reliable source. • Ensure all reagents and solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.[4] • Consider a brief pre-activation step by stirring the palladium source, ligand, and base together before adding the reactants.
Inappropriate Ligand Choice: The ligand is not suitable for coupling an electron-deficient aryl halide with a secondary amine.• For electron-deficient anilines, bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos are often effective.[4] • Screen a small panel of ligands to identify the optimal one for your specific substrate combination.
Incorrect Base Selection: The base may be too weak to deprotonate the amine or may be sterically hindered.• Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[1] • Ensure the base is fresh and has been stored under an inert atmosphere.
Formation of Side Products Diarylation: Both the piperidine nitrogen and the 4-amino group are arylated.Crucial Step: Protect the 4-amino group of piperidin-4-amine with a Boc group prior to the Buchwald-Hartwig reaction. This is the most effective way to prevent diarylation.
Hydrodehalogenation: The aryl halide is reduced to fluorobenzene.• Ensure strictly anhydrous and anaerobic conditions. • Lowering the reaction temperature may reduce this side reaction. • Some phosphine ligands can promote hydrodehalogenation; consider screening alternative ligands.
Homocoupling: Dimerization of the aryl halide (biphenyl formation).• Optimize the catalyst-to-ligand ratio. An excess of ligand can sometimes suppress homocoupling. • Lower the reaction temperature.
Difficult Purification Peak Tailing on Silica Gel Column: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups of the silica gel.• Add a basic modifier to the eluent, such as 0.5-2% triethylamine or a 7N solution of ammonia in methanol.[5] This will compete with your product for binding to the silica and improve peak shape. • Use an alternative stationary phase like basic alumina or amine-functionalized silica gel.[5]
Co-elution of Impurities: Impurities have similar polarity to the desired product.• Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. Aim for an Rf value of 0.2-0.4 for your product. • Consider an acid-base extraction during the workup to remove neutral or acidic impurities.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Buchwald-Hartwig amination or reductive amination, is generally preferred for the synthesis of N-(2-fluorophenyl)piperidin-4-amine?

A1: While both routes are viable, the Buchwald-Hartwig amination is often preferred for this specific transformation. It typically offers a broader substrate scope and milder reaction conditions. The key to success in either route is the use of a protecting group on the 4-amino group of piperidin-4-amine to ensure selectivity.[1]

Q2: Why is a protecting group necessary for the 4-amino group of piperidin-4-amine?

A2: Piperidin-4-amine has two nucleophilic sites: the secondary amine in the ring and the primary amine at the 4-position. Without a protecting group, the N-arylation reaction can occur at both sites, leading to a mixture of mono- and di-arylated products, which are often difficult to separate and result in a lower yield of the desired compound. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under the conditions of both Buchwald-Hartwig amination and reductive amination and can be easily removed under acidic conditions.[7]

Q3: What are the key parameters to optimize in the Buchwald-Hartwig amination for this synthesis?

A3: The three most critical parameters to optimize are the palladium precatalyst, the phosphine ligand, and the base. A systematic screening of these components is often necessary to achieve high yields. For the coupling of an electron-deficient aryl halide like 1-bromo-2-fluorobenzene, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOtBu) is a good starting point.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By comparing the reaction mixture to the starting materials, you can determine when the aryl halide has been consumed.

Q5: What is the best way to remove the Boc protecting group after the N-arylation?

A5: The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in dioxane or methanol are commonly used and highly effective.[8][9] The deprotection is usually rapid and clean.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminopiperidine (Protection)
  • To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-aminopiperidine.

Protocol 2: Buchwald-Hartwig Amination

Schlenk Flask Schlenk Flask Inert Atmosphere Evacuate & Backfill with Argon (3x) Schlenk Flask->Inert Atmosphere Add Reagents Add Pd₂(dba)₃, Xantphos, NaOtBu, N-Boc-4-aminopiperidine, 1-Bromo-2-fluorobenzene Inert Atmosphere->Add Reagents Add Solvent Add Anhydrous, Degassed Toluene Add Reagents->Add Solvent Reaction Heat to 100 °C, Stir for 12-24h Add Solvent->Reaction Workup Cool, Dilute with Ethyl Acetate, Filter through Celite Reaction->Workup Purification Concentrate and Purify by Flash Chromatography Workup->Purification Final Product N-Boc-N'-(2-fluorophenyl)piperidin-4-amine Purification->Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination step.

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1-bromo-2-fluorobenzene (1.0 eq) and N-Boc-4-aminopiperidine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Boc Group
  • Dissolve the purified N-Boc-N'-(2-fluorophenyl)piperidin-4-amine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, N-(2-fluorophenyl)piperidin-4-amine.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • El-Gazzar, A. B. A., et al. (2012).
  • Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • Lin, W., et al. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Nolan, S. P., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chambers, R. D., et al. (2007). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]

  • Wang, Y., et al. (2009). Deprotection of N-BOC compounds. European Patent Office. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Thompson, A., et al. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • Hartwig, J. F., & Buchwald, S. L. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Reddy, P. V. N., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Xiao, J., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health. [Link]

  • Xiao, J., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Kerr, M. A., & Grover, H. K. (2015).
  • Buchwald, S. L., & Arrechea, P. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Kappe, C. O., et al. (2008). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]

  • Gribble, G. W. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Advanced Purification Strategies for N-(2-fluorophenyl)piperidin-4-amine

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals scale up the synthesis of complex nitrogen-containing heterocycles, diamines like N-(2-fluorophenyl)piperidin-4-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals scale up the synthesis of complex nitrogen-containing heterocycles, diamines like N-(2-fluorophenyl)piperidin-4-amine frequently present severe isolation bottlenecks.

This compound is typically synthesized via the reductive amination of N-Boc-4-piperidone with 2-fluoroaniline, followed by acidic deprotection[1][2][3]. The resulting molecule possesses a dual-basicity profile—a highly basic aliphatic piperidine ring and a weakly basic aromatic aniline moiety. This structural reality dictates its behavior in chromatography, liquid-liquid extraction, and long-term storage[4][5].

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each purification failure and the self-validating workflows required to overcome them.

Physicochemical Data & Basicity Profile

To design a rational purification strategy, we must first quantify the physical properties of the target molecule. The massive differential in pKa between the two nitrogen centers is the primary driver for both our chromatographic challenges and our extraction solutions[4][5].

PropertyValue / SpecificationScientific Implication for Purification
Molecular Formula C₁₁H₁₅FN₂Highly polar diamine[6].
Molecular Weight 194.25 g/mol Low molecular weight contributes to water solubility[6][7].
pKa (Piperidine NH) ~10.5 - 11.0Highly basic. Causes severe streaking on acidic silica gel[5].
pKa (Aniline NH) ~4.5 - 4.6Weakly basic. Susceptible to N-oxidation (discoloration)[4][5].
ΔpKa ~6.0Enables orthogonal acid-base liquid-liquid extraction.
Physical State White/Off-white solidPink/brown discoloration indicates oxidative degradation[4].
Troubleshooting FAQs: The "Why" and "How"

Q1: During flash chromatography on normal-phase silica, my product streaks severely and co-elutes with impurities. How can I improve resolution? Causality: Unmodified silica gel contains acidic silanol groups (pKa ~4.5–5.5). Because your piperidine nitrogen is highly basic (pKa ~10.5), it undergoes strong ion-exchange and hydrogen-bonding interactions with the stationary phase, leading to peak tailing and irreversible adsorption[5][8]. Solution: You must chemically deactivate the silica. Pre-equilibrate your column with a mobile phase containing 1–5% Triethylamine (TEA) or 1% aqueous NH₄OH. The volatile base competitively binds to the acidic silanols, allowing your diamine to elute as a sharp, well-resolved band.

Q2: After Boc-deprotection of the intermediate, my aqueous workup yields very low recovery of the free base. Where is my product? Causality: The acidic deprotection of the N-Boc intermediate yields a highly water-soluble dihydrochloride salt[3]. Many researchers mistakenly adjust the aqueous phase to pH 8–9 during workup. Because the piperidine nitrogen has a pKa of ~10.5, at pH 9, over 90% of the molecule remains protonated and trapped in the aqueous layer[5]. Solution: Chill the aqueous layer and aggressively adjust the pH to >12 using 5M NaOH. Saturate the aqueous layer with NaCl (salting-out effect) and extract with a 4:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA). The IPA disrupts the hydration sphere around the polar diamine, drastically improving the partition coefficient into the organic phase.

Q3: My synthesized product is contaminated with unreacted 2-fluoroaniline. Chromatography isn't separating them well. Is there a scalable alternative? Causality: 2-Fluoroaniline and the target diamine often co-elute due to similar Rf values in certain solvent systems. However, their pKa values differ by roughly 6 orders of magnitude[4][5]. Solution: Exploit this ΔpKa via an orthogonal acid-base extraction. By buffering the aqueous phase to pH 7.5, the weak base (2-fluoroaniline, pKa ~4.5) remains neutral and stays in the organic phase, while the strong base (piperidine, pKa ~10.5) is fully protonated and moves into the aqueous phase[5]. See Protocol 1 below.

Q4: The purified free base turns pink/brown upon storage. How do I prevent this? Causality: The secondary aniline moiety is susceptible to N-oxidation, forming colored nitroso or radical species. Furthermore, the highly basic piperidine ring acts as a nucleophile, absorbing atmospheric CO₂ to form carbamates[4]. Solution: Do not store the compound as a free base. Convert it immediately to the hydrochloride salt (using HCl in dioxane) and store it in a desiccator at 2–8°C under an inert argon atmosphere[4][7].

Validated Experimental Protocols
Protocol 1: pKa-Driven Orthogonal Liquid-Liquid Extraction

This protocol separates the target diamine from unreacted 2-fluoroaniline without the need for chromatography.

  • Initial Dissolution: Dissolve the crude reaction mixture (containing product and 2-fluoroaniline) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Selective Protonation: Add an equal volume of 0.5 M Sodium Phosphate buffer adjusted strictly to pH 7.5. Stir vigorously for 10 minutes.

  • Phase Separation & Validation: Transfer to a separatory funnel and separate the layers.

    • Self-Validation Check: Spot the organic layer on a TLC plate. The baseline spot (target diamine) should be completely absent, leaving only the high-Rf 2-fluoroaniline spot.

  • Impurity Removal: Discard the organic layer (or recycle the 2-fluoroaniline). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutrals.

  • Product Recovery: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH until the pH is >12.

    • Self-Validation Check: Use a high-range pH strip. The solution must test at pH 12 or higher; otherwise, yield will be severely compromised.

  • Extraction: Add solid NaCl until the aqueous layer is saturated. Extract three times with a 4:1 (v/v) mixture of DCM/IPA.

  • Isolation: Combine the DCM/IPA layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-(2-fluorophenyl)piperidin-4-amine free base.

Protocol 2: Amine-Deactivated Normal Phase Chromatography

Use this when separating the target diamine from structurally similar over-alkylated byproducts.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane / Methanol / Triethylamine (DCM:MeOH:TEA) in a 90:9:1 ratio.

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes (CV) of the mobile phase.

    • Self-Validation Check: Collect the eluent and test it with wet pH paper. The eluent must test basic (pH > 9) to confirm the silica silanols are fully deactivated.

  • Loading: Dissolve the crude free base in the minimum amount of DCM (containing 1% TEA) and load it onto the column.

  • Elution: Elute using the 90:9:1 solvent system. The product will elute as a sharp, symmetrical band, completely eliminating the streaking typically caused by the piperidine nitrogen[8].

Process Workflows

G SM1 N-Boc-4-piperidone Rxn1 Reductive Amination (STAB, AcOH, DCM) SM1->Rxn1 SM2 2-Fluoroaniline SM2->Rxn1 Int N-Boc Protected Diamine Rxn1->Int Rxn2 Acidic Deprotection (HCl or TFA) Int->Rxn2 Prod N-(2-fluorophenyl) piperidin-4-amine Rxn2->Prod

Fig 1: Synthetic workflow from N-Boc-4-piperidone to the target diamine.

G Start Crude Mixture in EtOAc (Product + 2-Fluoroaniline) Buffer Add pH 7.5 Phosphate Buffer & Partition Start->Buffer Org1 Organic Phase (Neutral 2-Fluoroaniline) Buffer->Org1 Extracts neutrals Aq1 Aqueous Phase (Protonated Product) Buffer->Aq1 Extracts cations Discard Discard / Recycle Org1->Discard Basify Adjust to pH > 12 with NaOH Add NaCl & DCM/IPA Aq1->Basify Org2 Organic Phase (Pure Free Base Product) Basify->Org2 Extracts free base Aq2 Aqueous Phase (Salts & Aqueous Waste) Basify->Aq2 Waste

Fig 2: pKa-driven orthogonal liquid-liquid extraction workflow for diamine purification.

References
  • Title: N-(2-fluorophenyl)piperidin-4-amine | C11H15FN2 | CID 4778194 - PubChem Source: nih.gov URL: [Link]

  • Title: 1-Boc-4-AP cas 125541-22-2 factory price Source: zhfertilizer.com URL: [Link]

  • Title: Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Source: masterorganicchemistry.com URL: [Link]

Sources

Troubleshooting

Investigating the stability and degradation profile of "N-(2-fluorophenyl)piperidin-4-amine"

Knowledge Base Article: KB-7042 Topic: Stability and Degradation Profiling of N-(2-fluorophenyl)piperidin-4-amine Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: KB-7042 Topic: Stability and Degradation Profiling of N-(2-fluorophenyl)piperidin-4-amine Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the specific chemical architecture of N-(2-fluorophenyl)piperidin-4-amine to troubleshoot analytical anomalies, establish self-validating stability workflows, and elucidate complex degradation mechanisms.

Chemical Profile & Experimental Causality

To predict how a molecule will behave under stress, we must first deconstruct its structural liabilities. N-(2-fluorophenyl)piperidin-4-amine (CAS: 886507-17-1) contains two distinct basic centers and an ortho-fluorinated aromatic ring[1][2]. These features dictate its entire stability profile.

Table 1: Physicochemical Properties & Analytical Impact

PropertyValueExperimental Impact & Causality
Molecular Formula C₁₁H₁₅FN₂Base exact mass is 194.12 Da; monitor for [M+H]⁺ at m/z 195.13 in positive ESI LC-MS[1].
Aliphatic Amine (Piperidine) Secondary NHHighly nucleophilic and basic (pKa ~10.5). Causes severe peak tailing on residual silanols in HPLC. Prone to rapid auto-oxidation[1].
Aromatic Amine (Aniline) Secondary NHLess basic due to lone-pair delocalization into the fluorophenyl ring. Highly susceptible to photo-oxidation and dimerization under UV stress.
C-F Bond Ortho-FluorineGenerally stable, but susceptible to radical cleavage (-19 Da) under intense photolytic stress (ICH Q1B) or nucleophilic aromatic substitution in strong bases.
Storage Conditions 2-8°C, DryMust be sealed and protected from light to prevent ambient auto-oxidation and moisture-induced degradation[2].

Mechanistic Troubleshooting Guide

When conducting stability testing, data anomalies are rarely instrument errors; they are usually chemical realities. Below are the most common issues encountered with this compound and their mechanistic resolutions.

Q: During oxidative stress testing (3% H₂O₂), my HPLC results are completely non-reproducible between injections. What is happening? A: You are witnessing in-vial auto-oxidation. The aliphatic piperidine nitrogen is highly susceptible to oxidation. If you place the H₂O₂-stressed sample directly into the autosampler without quenching, the reaction continues dynamically while the vial sits in the queue.

  • Resolution: Implement a mandatory quenching step using sodium bisulfite or catalase immediately after the designated stress time. Always run a "Quench Control" (API + Quenching Agent, no peroxide) to validate that the quencher itself does not degrade the API.

Q: I am losing mass balance during basic hydrolysis (0.1N NaOH). The parent peak disappears, but no new degradant peaks appear on the UV chromatogram. Where did the mass go? A: Mass balance failure in this scenario is typically caused by the formation of highly polar, early-eluting fragments (e.g., cleaved piperidine derivatives) that have no UV chromophore, or by the precipitation of the free-base form of the API.

  • Resolution: Switch from UV detection to Evaporative Light Scattering Detection (ELSD) or LC-MS to detect non-UV absorbing aliphatic fragments. Additionally, ensure your sample diluent contains sufficient organic solvent (e.g., 50% Methanol) to keep the neutral free-base fully solubilized.

Q: My chromatograms show severe peak tailing for the parent compound, making integration of closely eluting degradants impossible. How do I fix this? A: The piperidine nitrogen is fully protonated at standard acidic mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7). These cations interact strongly with unendcapped silanol groups on standard C18 stationary phases via secondary ion-exchange mechanisms.

  • Resolution: Switch to a polar-embedded stationary phase (e.g., Waters SymmetryShield) or a high-pH resistant column (e.g., Phenomenex Gemini) running at pH 10.5 using ammonium bicarbonate. At pH 10.5, the piperidine ring is neutralized, eliminating silanol interactions and sharpening the peak.

Self-Validating Experimental Protocol: Forced Degradation

To comply with ICH Q1A(R2) guidelines[3][4], forced degradation (stress testing) must be conducted to elucidate degradation pathways and validate the stability-indicating power of your analytical procedures.

Workflow cluster_stress ICH Q1A(R2) Forced Degradation Conditions Parent N-(2-fluorophenyl)piperidin-4-amine (API Stock: 1 mg/mL) Acid Acidic Stress (0.1N HCl, 60°C, 24h) Parent->Acid Base Basic Stress (0.1N NaOH, 60°C, 24h) Parent->Base Ox Oxidative Stress (3% H2O2, RT, 6h) Parent->Ox Photo Photolytic Stress (1.2M lux-hr UV/Vis) Parent->Photo Thermal Thermal Stress (Solid, 60°C / 75% RH) Parent->Thermal Quench Neutralization & Quenching (Self-Validating Step) Acid->Quench Base->Quench Ox->Quench Analysis LC-MS/MS & HPLC-UV Analysis Photo->Analysis Thermal->Analysis Quench->Analysis Validation Mass Balance Calculation (Target: 100% ± 5%) Analysis->Validation

Figure 1: Systematic, self-validating workflow for forced degradation testing according to ICH guidelines.

Step-by-Step Methodology
  • System Suitability Test (SST): Inject a known standard of the API (0.1 mg/mL) six times. Verify that the Relative Standard Deviation (RSD) of the peak area is <2.0% and the tailing factor is <1.5. Do not proceed if the system fails SST.

  • Stock Preparation: Dissolve N-(2-fluorophenyl)piperidin-4-amine in 50:50 Water:Acetonitrile to yield a 1 mg/mL stock.

  • Stress Execution:

    • Acid/Base: Mix 1 mL stock with 1 mL 0.1N HCl or NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Store at room temperature for 6 hours in the dark.

  • Self-Validating Quenching (Critical):

    • Neutralize acid/base samples with equimolar NaOH/HCl.

    • Quench oxidative samples with 10% sodium metabisulfite.

    • Control Requirement: Prepare a blank matrix (solvents + quenchers without API) to ensure no ghost peaks interfere with the chromatogram.

  • Analysis: Dilute all samples to a final theoretical concentration of 0.1 mg/mL and analyze via LC-MS/MS. Calculate mass balance by summing the area of the remaining API and all degradants (adjusted for relative response factors).

Degradation Pathways & Structural Elucidation

Understanding the specific degradation routes allows for the proactive design of stable formulations.

Pathways API N-(2-fluorophenyl)piperidin-4-amine [M+H]+ 195 Da Oxidation Oxidative Stress (Peroxides / Ambient O2) API->Oxidation Photo Photolytic Stress (ICH Q1B UV Light) API->Photo Deg1 Aliphatic N-Oxide [M+H]+ 211 Da (+16) Oxidation->Deg1 Piperidine NH Deg2 Aromatic Hydroxylamine [M+H]+ 211 Da (+16) Oxidation->Deg2 Aniline NH Deg3 Azo/Azoxy Dimers Colored Degradants Photo->Deg3 Photo-oxidation Deg4 Defluorinated Species [M+H]+ 177 Da (-18) Photo->Deg4 C-F Cleavage

Figure 2: Mechanistic degradation pathways of N-(2-fluorophenyl)piperidin-4-amine under oxidative and photolytic stress.

Frequently Asked Questions (FAQs)

Q: What are the regulatory requirements for long-term stability testing of this compound if developed as an API? A: According to ICH Q1A(R2) guidelines, formal long-term stability studies for a drug substance intended for storage at room temperature should be conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months at the time of submission[3][5]. Testing frequency should be every 3 months for the first year[5].

Q: During photostability testing, the solution turns slightly yellow. Is this expected? A: Yes. Aromatic amines (anilines) are notorious for undergoing photo-oxidation to form quinone-imines or azo/azoxy dimers. These highly conjugated systems absorb visible light, appearing yellow or brown even at trace (ppm) concentrations. Ensure the compound is stored in amber glass vials to mitigate this[4].

Q: Are there specific safety hazards I should be aware of when handling the raw powder? A: Yes. According to its GHS Classification, N-(2-fluorophenyl)piperidin-4-amine is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319)[1]. Always handle the neat powder inside a certified powder-weighing hood or isolator.

References

  • Source: gally.ch (European Medicines Agency / ICH)
  • N-(2-fluorophenyl)
  • 886507-17-1 | N-(2-Fluorophenyl)
  • Stability tests according to ICH Q1A (R2)
  • Q1A(R2)

Sources

Optimization

Troubleshooting and interpretation of "N-(2-fluorophenyl)piperidin-4-amine" NMR signals

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(2-fluorophenyl)piperidin-4-amine . This guide provides in-depth troubleshooting and interpretation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(2-fluorophenyl)piperidin-4-amine . This guide provides in-depth troubleshooting and interpretation of its Nuclear Magnetic Resonance (NMR) signals. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Understanding the ¹H and ¹³C NMR Spectra of N-(2-fluorophenyl)piperidin-4-amine

A fundamental step in any experimental work is the verification of the structure and purity of your starting materials and products. NMR spectroscopy is the most powerful tool for this purpose. Below, we provide a detailed breakdown of the expected NMR signals for N-(2-fluorophenyl)piperidin-4-amine, based on analysis of its constituent parts (2-fluoroaniline and 4-aminopiperidine) and predictive software.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for N-(2-fluorophenyl)piperidin-4-amine. Please note that experimental values can vary depending on the solvent, concentration, and temperature.[1]

Table 1: Predicted ¹H NMR Data for N-(2-fluorophenyl)piperidin-4-amine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic H (position 6)~7.05 - 7.15ddd³JHH ≈ 8.0, ⁴JHH ≈ 1.5, ⁴JHF ≈ 7.5
Aromatic H (position 3)~6.95 - 7.05td³JHH ≈ 7.5, ³JHF ≈ 10.0
Aromatic H (position 5)~6.85 - 6.95td³JHH ≈ 7.8, ⁴JHH ≈ 1.5
Aromatic H (position 4)~6.75 - 6.85ddd³JHH ≈ 8.0, ⁴JHH ≈ 1.5, ⁵JHF ≈ 2.5
Piperidine H4 (CH)~3.40 - 3.50m-
Piperidine H2, H6 (eq)~3.15 - 3.25m-
Piperidine H2, H6 (ax)~2.70 - 2.80m-
Piperidine H3, H5 (eq)~2.00 - 2.10m-
Piperidine H3, H5 (ax)~1.45 - 1.55m-
N-H (amine)Variable (broad)s-
N-H (piperidine)Variable (broad)s-

Table 2: Predicted ¹³C NMR Data for N-(2-fluorophenyl)piperidin-4-amine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F coupling)Predicted Coupling Constants (J, Hz)
Aromatic C2 (C-F)~152 - 155d¹JCF ≈ 240-250
Aromatic C1 (C-N)~135 - 138d²JCF ≈ 10-15
Aromatic C6~124 - 126d³JCF ≈ 3-5
Aromatic C4~120 - 122d⁵JCF ≈ 1-3
Aromatic C5~118 - 120d⁴JCF ≈ 3-5
Aromatic C3~115 - 117d²JCF ≈ 20-25
Piperidine C4 (CH)~50 - 52s-
Piperidine C2, C6~45 - 47s-
Piperidine C3, C5~32 - 34s-

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the acquisition and interpretation of NMR spectra for N-(2-fluorophenyl)piperidin-4-amine.

Q1: Why are the N-H proton signals broad and difficult to locate?

Answer: This is a very common observation for primary and secondary amines in ¹H NMR spectroscopy.[2][3] The broadening is due to two main factors:

  • Quadrupole Broadening: The ¹⁴N nucleus has a nuclear spin of I=1 and a quadrupole moment, which can cause rapid relaxation of adjacent protons, leading to signal broadening.

  • Chemical Exchange: The amine protons (both on the piperidine ring and the aniline moiety) are labile and can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water.[4] This exchange happens on the NMR timescale and leads to a broad, averaged signal. The exact chemical shift of these N-H protons is also highly dependent on the solvent, concentration, and temperature.[5]

Troubleshooting Protocol:

To definitively identify the N-H protons, a D₂O exchange experiment is recommended.[2][6]

Step-by-Step D₂O Exchange Protocol:

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.

  • Allow the sample to settle.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signals corresponding to the N-H protons will either disappear completely or be significantly reduced in intensity, as the protons are exchanged for deuterium, which is not observed in ¹H NMR.[4]

Q2: The signals for the piperidine ring protons are complex and overlapping. How can I assign them?

Answer: The piperidine ring exists predominantly in a chair conformation, which leads to two distinct chemical environments for the axial and equatorial protons at each position (H2/H6 and H3/H5).[7] These protons are coupled to each other (geminal and vicinal coupling), resulting in complex multiplets that often overlap, particularly in the 1.4-3.5 ppm region.

Troubleshooting and Assignment Workflow:

To resolve and assign these signals, a combination of one-dimensional and two-dimensional NMR experiments is highly effective.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Assignment H1_NMR Acquire ¹H NMR COSY Acquire ¹H-¹H COSY H1_NMR->COSY Identify coupled protons HSQC Acquire ¹H-¹³C HSQC H1_NMR->HSQC Correlate protons to attached carbons HMBC Acquire ¹H-¹³C HMBC H1_NMR->HMBC Identify long-range C-H correlations C13_NMR Acquire ¹³C{¹H} NMR C13_NMR->HSQC Assign_H Identify ¹H Spin Systems COSY->Assign_H Trace H-H connectivities Assign_C Assign Protonated Carbons HSQC->Assign_C Direct C-H assignment Assign_Quat Assign Quaternary Carbons HMBC->Assign_Quat Assign C1, C2 Assign_H->HSQC Assign_C->HMBC Final_Structure Confirm Final Structure Assign_C->Final_Structure Assign_Quat->Final_Structure

Caption: Workflow for unambiguous assignment of NMR signals.

Experimental Protocols:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. You will see cross-peaks connecting the signals of vicinal and geminal protons in the piperidine ring, allowing you to trace the spin system from H4 to H3/H5 and then to H2/H6.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. This will definitively link the assigned proton multiplets to their corresponding carbon signals (C2/C6, C3/C5, and C4).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the assignment of the aromatic carbons and the connection of the piperidine ring to the aniline nitrogen.

Q3: I am observing more signals than expected in the aromatic region. What could be the cause?

Answer: While the 2-fluorophenyl group should give four distinct signals, several factors can lead to the appearance of extra peaks:

  • Impurities: The most common cause is the presence of residual starting materials (e.g., 2-fluoroaniline), solvents, or byproducts from the synthesis.

  • Restricted Rotation: At lower temperatures, the rotation around the C(aryl)-N bond might be slow on the NMR timescale. This can lead to the observation of distinct signals for different rotational isomers (rotamers).

  • Protonation State: If the sample is partially protonated (e.g., by acidic impurities), you might observe separate sets of signals for the free base and the protonated species.

Troubleshooting Decision Tree:

G Start Extra Aromatic Signals Observed Check_Purity Check Purity (TLC, LC-MS) Start->Check_Purity Impure Impurity Detected Check_Purity->Impure Purify Purify Sample Impure->Purify Yes Pure Sample is Pure Impure->Pure No VT_NMR Run Variable Temperature (VT) NMR Pure->VT_NMR Coalescence Do signals coalesce at higher temp? VT_NMR->Coalescence Rotamers Likely Rotational Isomers Coalescence->Rotamers Yes No_Coalescence Signals do not coalesce Coalescence->No_Coalescence No pH_Check Check pH of sample (e.g., add base) No_Coalescence->pH_Check pH_Effect Do signals change? pH_Check->pH_Effect Protonation Mixture of Protonation States pH_Effect->Protonation Yes Other Consider other structural isomers pH_Effect->Other No

Caption: Decision tree for troubleshooting extra aromatic signals.

Q4: How does the fluorine atom affect the ¹H and ¹³C NMR spectra?

Answer: The highly electronegative fluorine atom has a significant impact on the NMR spectrum through both electronic effects and spin-spin coupling.

  • Chemical Shifts:

    • ¹³C NMR: The carbon directly attached to the fluorine (C2) will be significantly shifted downfield (to a higher ppm value) and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[8][9] The other aromatic carbons will also show smaller couplings to the fluorine (²JCF, ³JCF, etc.), causing them to appear as doublets or more complex multiplets.[8]

    • ¹H NMR: The proton ortho to the fluorine (H3) will be the most affected, typically showing a large three-bond coupling (³JHF).[10] Protons at the meta (H4, H6) and para (H5) positions will also show smaller, long-range couplings.

  • Coupling Constants: The presence of fluorine-proton (H-F) and fluorine-carbon (C-F) couplings provides valuable structural information but can also complicate the spectra. The magnitudes of these couplings are often characteristic of the number of bonds separating the nuclei.[10][11]

III. References

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2366.

  • NMRium. (n.d.). NMR Prediction. Retrieved from [Link]

  • Facey, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoroaniline. PubChem. Retrieved from [Link]

  • Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Retrieved from [Link]

  • Ferreira, V. F., et al. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Journal of the Brazilian Chemical Society, 15(6), 1184-1188.

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • R. J. Abraham, et al. (1994). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (8), 1537-1543.

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-(2-fluorophenyl)piperidin-4-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of N-(2-fluorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of N-(2-fluorophenyl)piperidin-4-amine . This specific scaffold is a highly valuable building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR ligands.

The most scalable and atom-economical method for synthesizing this molecule is the reductive amination of 1-Boc-piperidin-4-one with 2-fluoroaniline, followed by Boc deprotection. However, the unique electronic properties of the ortho-fluorine atom often lead to sluggish reaction kinetics and poor yields if the causality of the reaction mechanism is not fully understood.

This guide provides a field-proven, self-validating protocol, quantitative optimization data, and a targeted troubleshooting FAQ to ensure you achieve >85% yields with high purity.

Part 1: Mechanistic Workflow & Causality

To optimize this reaction, you must first understand the "why" behind the reagent selection. 2-Fluoroaniline is a deactivated, electron-deficient amine. The strongly electron-withdrawing ortho-fluorine atom reduces the nucleophilicity of the amine's lone pair via inductive effects (-I).

Consequently, the condensation of the amine and ketone to form the intermediate iminium ion is the rate-limiting step. If the reducing agent is introduced prematurely, it will rapidly reduce the unreacted ketone to 1-Boc-piperidin-4-ol, completely bypassing the desired pathway and ruining your yield ().

Pathway A 1-Boc-piperidin-4-one + 2-Fluoroaniline B Hemiaminal Formation (Acid Catalyzed) A->B AcOH, DCE, RT D Boc-Protected Amine (STAB Reduction) A->D Direct Reduction (Side Reaction) C Iminium Ion Intermediate (Rate-Limiting) B->C -H2O C->D NaBH(OAc)3 E N-(2-fluorophenyl)piperidin-4-amine (HCl Deprotection) D->E 4M HCl/Dioxane

Mechanistic pathway for reductive amination highlighting the rate-limiting iminium formation.

Part 2: Quantitative Optimization Data

To establish the optimal conditions, various reducing agents and solvent systems were evaluated. The data below summarizes the causality behind our standardized protocol.

Reducing AgentSolventAcid AdditivePre-stir TimeYield (%)Primary Impurity / Issue
NaBH₄ (1.5 eq)MeOHNone0 h< 20%1-Boc-piperidin-4-ol (Direct ketone reduction)
NaBH₃CN (1.5 eq)MeOHAcOH (1.0 eq)2 h65%Highly toxic HCN gas generation during workup
NaBH(OAc)₃ (1.5 eq)DCMNone2 h45%Unreacted starting materials (Stalled at hemiaminal)
NaBH(OAc)₃ (1.5 eq) DCE AcOH (1.5 eq) 4 h 88% Trace (<2%) ketone reduction

Part 3: Standardized Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints (LC-MS) to ensure the reaction is proceeding as intended before you move to the next step.

Phase 1: Imine Formation & Reduction (One-Pot)
  • Reagent Charging: To a flame-dried round-bottom flask under N₂, add 1-Boc-piperidin-4-one (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid-Catalyzed Condensation: Add 2-fluoroaniline (1.1 eq, 11 mmol) followed by glacial acetic acid (1.5 eq, 15 mmol).

    • Causality: AcOH protonates the hemiaminal intermediate, facilitating dehydration to the iminium ion. The slight excess of aniline drives the equilibrium forward.

  • Pre-Stirring (Critical Step): Stir the mixture at room temperature for 4 hours.

    • Validation Checkpoint: Sample for LC-MS. You must observe the imine/iminium mass [M+H]⁺ = 293.2 . Do not proceed until ketone consumption is >80%.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes. Remove the ice bath and stir at RT for 12 hours.

  • Workup: Quench slowly with saturated aqueous NaHCO₃ (Caution: CO₂ gas evolution). Extract with DCM (3x). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: The intermediate N-Boc-N-(2-fluorophenyl)piperidin-4-amine should show [M+H]⁺ = 295.2 .

Phase 2: Boc Deprotection & Isolation
  • Acid Cleavage: Dissolve the crude Boc-protected intermediate in a minimal amount of DCM. Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 to 3 hours.

    • Causality: Anhydrous HCl in dioxane prevents side reactions (like hydration or ether cleavage) that can occur with concentrated aqueous acids, and it facilitates direct precipitation of the product.

  • Isolation: The product will precipitate out of the solution as the hydrochloride salt. Filter the white solid, wash with cold diethyl ether, and dry under high vacuum.

    • Validation Checkpoint: Final product N-(2-fluorophenyl)piperidin-4-amine hydrochloride. LC-MS [M+H]⁺ = 195.1 ().

Part 4: Troubleshooting & FAQs

Q: My LC-MS shows a massive peak for 1-Boc-piperidin-4-ol. How do I prevent this? A: This is caused by the direct reduction of the starting ketone. Because 2-fluoroaniline is a poor nucleophile, imine formation is remarkably slow. If STAB is added before the imine has fully formed, it will reduce the ketone instead. Solution: Strictly adhere to the 4-hour pre-stirring period with acetic acid before adding STAB. For highly stubborn scales, you can add a dehydrating agent like Titanium(IV) isopropoxide (Ti(O-iPr)₄) during the pre-stir.

Q: The reaction stalls, and I see unreacted 2-fluoroaniline and ketone even after 24 hours. Why? A: This usually indicates insufficient acid catalysis or wet solvents. The dehydration of the hemiaminal to the iminium ion requires protons. Ensure you are using glacial acetic acid (not aqueous) and anhydrous DCE. If the issue persists, increase the AcOH to 2.0 equivalents and gently heat the reaction to 40 °C during the pre-stir phase.

Q: Why do we use DCE instead of DCM as the solvent? A: While DCM can work, 1,2-dichloroethane (DCE) is the preferred solvent for STAB reductions. STAB has superior solubility in DCE, and DCE's higher boiling point (83 °C vs 39 °C for DCM) allows for gentle heating if the imine formation proves exceptionally sluggish ().

Q: Can I use Buchwald-Hartwig cross-coupling instead of reductive amination? A: Yes. You can couple 4-amino-1-Boc-piperidine with 1-bromo-2-fluorobenzene using a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky ligand like BINAP or Xantphos. However, reductive amination is generally preferred for this specific scaffold because it avoids expensive transition metals, requires no inert-atmosphere glovebox techniques, and completely bypasses the risk of palladium contamination in downstream biological assays.

Q: How do I handle the toxicity and safety profile of the final compound? A: N-(2-fluorophenyl)piperidin-4-amine is classified as an acute oral toxicant (Harmful if swallowed) and causes localized skin/eye irritation (GHS H302, H315, H319) (). Always handle the freebase and the HCl salt within a certified fume hood using standard PPE (nitrile gloves, safety goggles, and a lab coat).

References

  • PubChem Compound Summary for CID 4778194 Title: N-(2-fluorophenyl)piperidin-4-amine | C11H15FN2 | CID 4778194 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996, 61(11), 3849-3862) URL:[Link]

Optimization

Identification and removal of side products in "N-(2-fluorophenyl)piperidin-4-amine" synthesis

Introduction Welcome to the technical support guide for the synthesis of N-(2-fluorophenyl)piperidin-4-amine. This document is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(2-fluorophenyl)piperidin-4-amine. This document is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive, question-and-answer-based resource to troubleshoot common issues, identify and characterize side products, and effectively remove them from the reaction mixture. The synthesis of this compound is a critical step in the development of various pharmaceutically active molecules, and ensuring its purity is paramount.

Two primary synthetic routes are commonly employed for the synthesis of N-substituted piperidin-4-amines: Reductive Amination and Buchwald-Hartwig Amination.[1] This guide will address potential challenges in both methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N-(2-fluorophenyl)piperidin-4-amine?

A1: The two most prevalent methods are:

  • Reductive Amination: This involves the reaction of an N-protected 4-piperidone, such as N-Boc-4-piperidone, with 2-fluoroaniline in the presence of a reducing agent.[1][2] This method is often favored in industrial settings for its operational simplicity.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction joins an N-protected 4-aminopiperidine with a 2-fluoro-substituted aryl halide.[1][3] It offers a broad substrate scope and good functional group tolerance.

Q2: I am seeing a significant amount of a byproduct with a mass corresponding to the starting piperidone after my reductive amination. What is it and how can I prevent it?

A2: This is likely the corresponding 4-hydroxypiperidine, formed by the reduction of the ketone starting material by the reducing agent.[1] To minimize this, ensure that the imine formation between the piperidone and 2-fluoroaniline is favored before the addition of the reducing agent. This can be achieved by allowing the ketone and amine to stir together for a period before introducing the reducing agent.

Q3: My Buchwald-Hartwig reaction is sluggish and gives a low yield. What are the likely causes?

A3: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is crucial. For electron-rich aryl halides, bulky, electron-rich ligands are often more effective.[4]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[3] The base must be sufficiently soluble in the reaction solvent.

  • Solvent Purity: The solvent must be anhydrous, as water can deactivate the catalyst and the base.[4]

Troubleshooting Guide: Side Product Identification and Removal

This section provides a more in-depth look at specific side products and detailed protocols for their identification and removal.

Scenario 1: Reductive Amination - Unreacted Starting Materials and Over-alkylation

Question: My crude product from a reductive amination of N-Boc-4-piperidone and 2-fluoroaniline shows multiple spots on the TLC plate. How do I identify them and purify my desired product?

Answer:

The primary species in your crude mixture are likely the desired product, unreacted N-Boc-4-piperidone, unreacted 2-fluoroaniline, and potentially a di-substituted side product.

Identification of Components

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective way to identify the components of your crude mixture.

Table 1: Expected Analytical Data for Reaction Components

CompoundExpected Rf (Typical System: 1:1 Hexanes:Ethyl Acetate)Expected Mass (M+H)⁺
N-Boc-4-piperidoneHigher Rf200.1
2-fluoroanilineMid-to-High Rf112.1
N-(2-fluorophenyl)-N-Boc-piperidin-4-amine (Product) Mid Rf 295.2
Di-(2-fluorophenyl)amineLower Rf206.1
Workflow for Identification and Purification

G cluster_0 Identification cluster_1 Purification Crude Product Crude Product TLC TLC Analysis (Co-spot with starting materials) Crude Product->TLC LCMS LC-MS Analysis Crude Product->LCMS Identify Spots Identify Spots TLC->Identify Spots Confirm Masses Confirm Masses LCMS->Confirm Masses Column Chromatography Column Chromatography Identify Spots->Column Chromatography Design Gradient Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Pure Product Pure Product TLC of Fractions->Pure Product

Caption: Workflow for the identification and purification of the target compound.

Detailed Protocol: Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Scenario 2: Buchwald-Hartwig Amination - Hydrodehalogenation and Diarylation

Question: In my Buchwald-Hartwig reaction of N-Boc-4-aminopiperidine with 1-bromo-2-fluorobenzene, I am observing byproducts corresponding to aniline and a diarylated piperidine. How can I mitigate these?

Answer:

These are common side reactions in palladium-catalyzed aminations.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Diarylation: The 4-aminopiperidine is arylated twice.

Mechanistic Insight into Side Reactions

G cluster_main Desired Reaction cluster_side1 Hydrodehalogenation cluster_side2 Diarylation Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd Amine R2NH LigandEx Ligand Exchange Amine->LigandEx OxAdd->LigandEx [Pd(Ar)(X)L2] BetaHydride β-Hydride Elimination OxAdd->BetaHydride RedElim Reductive Elimination LigandEx->RedElim [Pd(Ar)(NR2)L2] RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product SecondArylation Second Arylation Product->SecondArylation Arene Ar-H BetaHydride->Arene DiarylProduct Ar2NR SecondArylation->DiarylProduct

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination and competing side reactions.

Troubleshooting and Optimization

Table 2: Strategies to Minimize Side Products in Buchwald-Hartwig Amination

Side ProductPotential CauseRecommended Action
Hydrodehalogenation High reaction temperature; Certain ligand/base combinations.Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this pathway.[4] Lowering the reaction temperature may also be beneficial.
Diarylation Incorrect stoichiometry (excess aryl halide).Use a slight excess of the amine component (N-Boc-4-aminopiperidine).[4] Slow addition of the aryl halide to the reaction mixture can also help maintain a high relative concentration of the amine.
Purification of the Final Product

After the reaction, the Boc protecting group is typically removed with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[6] The resulting crude N-(2-fluorophenyl)piperidin-4-amine can be purified by either recrystallization or column chromatography.

Protocol: Acidic Extraction for Purification

  • After deprotection, quench the reaction with a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can often be further purified by dissolving it in an organic solvent and washing with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving less basic impurities in the organic layer.

  • The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent.

Structural Elucidation by NMR Spectroscopy

Confirming the structure of the final product and any isolated side products is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[7]

Table 3: Predicted ¹H and ¹³C NMR Data for N-(2-fluorophenyl)piperidin-4-amine

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl C1-~140 (d, J=240 Hz)
Phenyl C26.9-7.1 (m)~115 (d, J=20 Hz)
Phenyl C36.6-6.8 (m)~125 (d, J=3 Hz)
Phenyl C46.8-7.0 (m)~118 (d, J=8 Hz)
Phenyl C56.7-6.9 (m)~124 (d, J=4 Hz)
Phenyl C6-~145 (d, J=10 Hz)
Piperidine C43.2-3.4 (m)~50
Piperidine C2, C6 (eq)3.0-3.2 (m)~45
Piperidine C2, C6 (ax)2.6-2.8 (m)~45
Piperidine C3, C5 (eq)1.9-2.1 (m)~33
Piperidine C3, C5 (ax)1.4-1.6 (m)~33

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The fluorine atom will cause splitting of the adjacent carbon and proton signals.

References

  • SpectraBase. N-2-methylpropyl-1-(2-phenylethyl)piperidin-4-amine - Optional[13C NMR]. Available from: [Link]

  • European Patent Office. 4-phenyl-4-(N-(2-fluorophenyl)amido) piperidine derivatives - EP 0315405 B1.
  • SpectraBase. N-2-Fluorobenzyl-N-2-fluorophenyl-1-(1-phenylpropan-2-yl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Available from: [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PMC. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available from: [Link]

  • SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available from: [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • Google Patents. Purification of piperidines.
  • PMC. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available from: [Link]

  • ChemRxiv. Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Available from: [Link]

  • ACS Publications. On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. Available from: [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Available from: [Link]

  • World Anti-Doping Agency. The Prohibited List. Available from: [Link]

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

  • CDMS.net. 2,4-D Amine 4 Safety Data Sheet. Available from: [Link]

  • Greenbook.net. SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Artifacts with N-(2-fluorophenyl)piperidin-4-amine

Welcome to the Advanced Assay Troubleshooting Center. This guide is designed for researchers, toxicologists, and drug development professionals encountering assay interference, false positives, or matrix effects when wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. This guide is designed for researchers, toxicologists, and drug development professionals encountering assay interference, false positives, or matrix effects when working with N-(2-fluorophenyl)piperidin-4-amine (CAS: 886507-17-1) .

As a lipophilic, basic secondary amine and a known synthetic precursor to ortho-fluorofentanyl, this compound frequently triggers structural alerts and cross-reactivity in both clinical toxicology screens and high-throughput screening (HTS) cascades. The following modules deconstruct the physical chemistry driving these artifacts and provide self-validating protocols to resolve them.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does N-(2-fluorophenyl)piperidin-4-amine trigger false positives in fentanyl-directed immunoassays? The Causality: Immunoassays (such as ELISAs and lateral flow tests) rely on competitive antibody binding. Antibodies raised against fentanyl primarily target the N-phenylpropanamide and piperidine moieties. Although N-(2-fluorophenyl)piperidin-4-amine lacks the propanamide chain, its highly basic piperidine nitrogen (pKa ~10.4) forms strong electrostatic interactions with the antibody's binding pocket. Simultaneously, the fluorophenyl ring provides hydrophobic stacking. This structural homology is sufficient to competitively displace the labeled tracer, yielding a false positive .

Q2: My high-throughput screen (HTS) flagged this compound as a Pan-Assay Interference Compound (PAINS). Should I automatically discard the hit? The Causality: No. Blindly discarding compounds based on PAINS alerts is a flawed practice that leads to the loss of viable chemical matter . While lipophilic amines can cause artifacts, they are not inherently reactive (e.g., they lack electrophilic Michael acceptors). The observed interference is typically due to the compound forming sub-micron colloidal aggregates at concentrations >10 µM. These colloids non-specifically sequester the target enzyme, mimicking true inhibition. You must validate the hit experimentally (see Protocol 2) rather than relying solely on computational filters.

Q3: How does this compound induce matrix effects during LC-MS/MS quantification? The Causality: In positive electrospray ionization (ESI+), analytes compete for excess protons at the droplet surface. Because N-(2-fluorophenyl)piperidin-4-amine is highly basic, it rapidly sequesters available protons. If it co-elutes with your target analyte, it will cause severe ion suppression (a negative matrix effect) by outcompeting the target for ionization, artificially lowering your quantitative readout .

Part 2: Quantitative Interference Profiles

To streamline your assay triage, refer to the following quantitative thresholds for N-(2-fluorophenyl)piperidin-4-amine interference.

Assay ModalityPrimary Interference MechanismCritical Concentration ThresholdPrimary Mitigation Strategy
Lateral Flow Immunoassay Antibody Cross-Reactivity (Competitive)> 500 ng/mLOrthogonal LC-HRMS Confirmation
Fluorescence HTS Colloidal Aggregation (Non-specific)> 10 µM0.01% Triton X-100 Counter-Screen
LC-MS/MS ESI+ Ion Suppression (Proton Competition)> 1 µg/mL (in matrix)Matched Deuterated Internal Standards
Receptor Binding Non-Specific Binding (NSB) to Plasticware> 1 µM0.1% BSA or PEG-coated microplates

Part 3: Self-Validating Experimental Protocols

Every protocol in your pipeline must be a self-validating system—meaning the experiment inherently contains the controls necessary to prove its own accuracy.

Protocol 1: Orthogonal LC-HRMS Validation (Overriding Immunoassay Artifacts)

Purpose: To definitively distinguish N-(2-fluorophenyl)piperidin-4-amine from active fentanyl analogs after a presumptive immunoassay positive. Self-Validating Mechanism: The incorporation of a matched deuterated internal standard (IS) automatically corrects for ESI ion suppression, while high-resolution mass accuracy (<5 ppm) prevents isobaric interference.

Step-by-Step Methodology:

  • Sample Preparation: Spike 50 µL of the biological matrix with 10 µL of deuterated internal standard (e.g., Fentanyl-D5, 100 ng/mL).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B). Ensure the gradient separates the precursor from potential active metabolites.

  • HRMS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the exact mass for N-(2-fluorophenyl)piperidin-4-amine ( [M+H]+=195.1292 m/z).

  • Validation Check: The result is only validated if the retention time matches the reference standard within ±0.1 min, the mass error is <5 ppm, and the IS peak area remains within 20% of the neat solvent control.

Protocol 2: DLS & Detergent Counter-Screen (Resolving HTS Aggregation)

Purpose: To determine if the observed bioactivity is a genuine target interaction or a PAINS-related artifact of colloidal aggregation. Self-Validating Mechanism: True stoichiometric target binding is detergent-insensitive; conversely, aggregation-based inhibition is rapidly reversed by the introduction of non-ionic detergents.

Step-by-Step Methodology:

  • Detergent Addition: Prepare two parallel batches of your primary biochemical assay buffer: one standard, and one supplemented with 0.01% (v/v) Triton X-100.

  • Compound Incubation: Incubate N-(2-fluorophenyl)piperidin-4-amine (at the IC50 concentration determined in the primary screen) in both buffers for 15 minutes at room temperature.

  • Activity Measurement: Read the assay signal (e.g., fluorescence polarization or TR-FRET).

  • DLS Analysis: Transfer 20 µL of the detergent-free compound solution to a quartz cuvette. Measure the hydrodynamic radius using a Dynamic Light Scattering (DLS) instrument.

  • Validation Check: If the IC50 shifts by >10-fold (loss of activity) in the presence of detergent, AND the DLS detects particles >100 nm in diameter, the hit is definitively classified as an aggregation artifact and should be triaged.

Part 4: Visualizing the Troubleshooting Logic

The following decision tree illustrates the logical workflow for isolating and resolving assay artifacts associated with this compound.

G Start Assay Hit: N-(2-fluorophenyl)piperidin-4-amine Immunoassay Immunoassay Screen (ELISA / LFI) Start->Immunoassay HTS High-Throughput Screen (Biochemical/Cellular) Start->HTS CrossReact False Positive (Antibody Cross-Reactivity) Immunoassay->CrossReact Structural Homology Agg False Positive (Colloidal Aggregation) HTS->Agg Concentration > 10 µM LCMS Orthogonal LC-HRMS Confirmation CrossReact->LCMS Isotope Dilution DLS DLS & Detergent Counter-Screen Agg->DLS 0.01% Triton X-100 Valid Artifact Resolved: True Signal Validated LCMS->Valid DLS->Valid

Workflow for resolving N-(2-fluorophenyl)piperidin-4-amine assay artifacts.

References

  • National Center for Biotechnology Information. "N-(2-fluorophenyl)piperidin-4-amine | C11H15FN2 | CID 4778194." PubChem. Available at: [Link]

  • Acosta, J. et al. "Evaluating the sensitivity, stability, and cross-reactivity of commercial fentanyl immunoassay test strips." Journal of Forensic Sciences, 2023. Available at: [Link]

  • Capuzzi, S. J. et al. "Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS." Journal of Chemical Information and Modeling, 2017. Available at: [Link]

  • Wang, B. et al. "Evaluating the performance of the Roche FEN2 fentanyl immunoassay and its clinical implementation: The role of LDT-based mass spectrometry testing." Clinica Chimica Acta, 2023. Available at: [Link]

Optimization

Challenges and solutions for scaling up "N-(2-fluorophenyl)piperidin-4-amine" production

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic, kinetic, and operational bottlenecks encountered when scali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic, kinetic, and operational bottlenecks encountered when scaling up the synthesis of N-(2-fluorophenyl)piperidin-4-amine [1].

This molecule is a critical secondary amine intermediate in pharmaceutical drug development. Its synthesis typically relies on the reductive amination of 1-Boc-4-piperidone with 2-fluoroaniline, followed by Boc deprotection[2]. However, transitioning this sequence from the bench (milligram scale) to the pilot plant (kilogram scale) introduces severe challenges related to chemoselectivity, exothermic control, and massive gas evolution.

Below, you will find our mechanistic process architecture, a troubleshooting FAQ, quantitative reagent matrices, and self-validating Standard Operating Procedures (SOPs) to ensure absolute process integrity.

Part 1: Process Architecture & Mechanistic Pathway

To successfully scale this synthesis, we must first map the chemical logic. The workflow relies on a two-stage reductive amination followed by an acidic deprotection.

Workflow A 1-Boc-4-piperidone + 2-Fluoroaniline B Imine Formation (Acid Catalyzed, -H2O) A->B C Reduction (STAB or Pt/C + H2) B->C D 1-Boc-N-(2-fluorophenyl) piperidin-4-amine C->D E Boc Deprotection (HCl / IPA) D->E F N-(2-fluorophenyl) piperidin-4-amine E->F

Synthetic workflow for N-(2-fluorophenyl)piperidin-4-amine highlighting critical reaction nodes.

Part 2: Troubleshooting Knowledge Base (FAQs)

When scaling up, physical chemistry dictates the failure modes. Here are the most common support tickets we receive and the causality behind their solutions.

Q1: Why am I seeing unreacted 1-Boc-4-piperidone and high levels of 1-Boc-4-piperidinol (alcohol byproduct) during the reductive amination step? The Causality: This is a kinetic issue driven by electronic deactivation. The highly electronegative fluorine atom at the ortho position of 2-fluoroaniline exerts a strong inductive pull (-I effect), drastically lowering the pKa and nucleophilicity of the amine lone pair. Consequently, the initial nucleophilic attack on the ketone to form the imine is exceptionally slow. If your reducing agent is added too early, or if you are using a non-selective reductant like NaBH₄, the reagent will preferentially reduce the unreacted ketone directly into an alcohol before the imine has time to form[3]. The Solution: You must decouple the reaction stages. Force the imine formation to completion using a Dean-Stark apparatus to remove water, or use a Lewis acid (e.g., Ti(OiPr)₄). Only proceed with reduction once In-Process Controls (IPC) confirm >95% imine conversion. Alternatively, switch to Sodium Triacetoxyborohydride (STAB), which is sterically bulky and electronically mild, preventing premature ketone reduction[3].

Q2: We attempted catalytic hydrogenation (H₂ with Pd/C) for the reduction step to avoid boron waste, but we are observing a "des-fluoro" impurity. What is happening? The Causality: You are experiencing hydrodefluorination. While the carbon-fluorine bond is thermodynamically strong, Palladium on carbon (Pd/C) is highly active for carbon-halogen bond hydrogenolysis under pressurized H₂. The aryl ring coordinates to the palladium surface, and the metal inserts into the C-F bond, stripping the fluorine atom off the intermediate. The Solution: Switch your catalyst from Pd/C to Platinum on carbon (Pt/C), which has significantly lower hydrogenolysis activity, or utilize a continuous-flow reactor to minimize residence time and suppress over-reduction[4].

Q3: During the Boc-deprotection step at the 10 kg scale, our reactor experienced a dangerous pressure spike. How do we mitigate this? The Causality: Thermodynamics and stoichiometry. The acidic cleavage of the tert-butyloxycarbonyl (Boc) group using HCl generates equimolar amounts of carbon dioxide (CO₂) and isobutylene gas. For every 1 mole of Boc-protected intermediate cleaved, 2 moles of gas are evolved. At a 10 kg scale (~34 moles of intermediate), you are rapidly generating over 1,600 Liters of gas at room temperature. If the acid is charged as a single bolus, the kinetic rate of gas evolution will instantly outpace your reactor's condenser/venting capacity. The Solution: Implement a controlled, continuous dosing strategy for the HCl/IPA solution. The dosing rate must be dynamically linked to the reactor's internal pressure sensors.

Troubleshooting Start Issue: Low Yield / Impurities Check1 IPC: HPLC Analysis of Reaction Mixture Start->Check1 Path1 High 1-Boc-4-piperidinol Check1->Path1 Path2 Des-fluoro Impurity Check1->Path2 Path3 Pressure Spike (Deprotection) Check1->Path3 Sol1 Cause: Premature Reduction Action: Pre-form imine / Use STAB Path1->Sol1 Sol2 Cause: Hydrodefluorination Action: Switch Pd/C to Pt/C Path2->Sol2 Sol3 Cause: Rapid Gas Evolution Action: Control Acid Dosing Rate Path3->Sol3

Diagnostic logic tree for identifying and resolving common scale-up synthesis bottlenecks.

Part 3: Quantitative Reagent Selection Matrix

Selecting the correct reducing agent is the most critical decision for scaling the reductive amination of 4-piperidone derivatives[2]. The table below synthesizes the quantitative and operational metrics for three primary methodologies.

Reducing AgentSelectivity (Imine vs Ketone)Atom EconomyScale-Up SuitabilityKey Drawback / Causality
NaBH(OAc)₃ (STAB) Excellent (>98%) PoorMedium (Pilot Scale)Generates massive boron waste streams; low solubility in green solvents[5].
NaBH₃CN Good (~90%)ModerateLow (Bench only)Generates highly toxic HCN gas under acidic workup conditions[3].
H₂ + Pt/C Good (~95%)Excellent High (Commercial) Requires specialized high-pressure reactors; risk of catalyst poisoning[2].
Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness, a protocol cannot simply list steps; it must be a "self-validating system." This means the process cannot advance to the next stage until a specific, measurable In-Process Control (IPC) metric is met.

SOP 1: Reductive Amination (STAB Method - 1 kg Scale)

Objective: Synthesize 1-Boc-N-(2-fluorophenyl)piperidin-4-amine.

  • Imine Formation:

    • Charge a 20 L jacketed reactor with 1-Boc-4-piperidone (1.00 kg, 5.02 mol) and 1,2-dichloroethane (DCE) (10 L).

    • Add 2-fluoroaniline (0.61 kg, 5.52 mol, 1.1 eq) and glacial acetic acid (0.30 kg, 5.02 mol, 1.0 eq).

    • Stir at 25°C for 4 hours.

    • Validation Check (IPC 1): Pull a 1 mL aliquot. Quench with saturated NaHCO₃, extract with EtOAc, and analyze via HPLC (UV 254 nm). Do not proceed until residual 1-Boc-4-piperidone is < 3.0% (Area%).

  • Reduction:

    • Cool the reactor to 0°C to control the impending exotherm.

    • Charge Sodium Triacetoxyborohydride (STAB) (1.60 kg, 7.53 mol, 1.5 eq) in 4 equal portions over 2 hours, maintaining the internal temperature below 10°C.

    • Warm to 25°C and stir for 12 hours.

    • Validation Check (IPC 2): Analyze via HPLC. Proceed to workup only when the imine intermediate is < 1.0%.

  • Quench & Workup:

    • Slowly dose 1N NaOH (5 L) into the reactor. Caution: Exothermic neutralization of acetic acid and unreacted STAB.

    • Validation Check (IPC 3): Test the aqueous layer with pH paper. The pH must be strictly between 9.0–10.0 to ensure the secondary amine product is completely free-based and partitioned into the organic layer.

    • Separate phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.

SOP 2: Boc Deprotection & Isolation

Objective: Cleave the Boc group to yield the final N-(2-fluorophenyl)piperidin-4-amine.

  • Controlled Deprotection:

    • Dissolve the crude intermediate from SOP 1 in Isopropyl Alcohol (IPA) (8 L) in a 20 L reactor equipped with a high-capacity gas scrubber.

    • Set reactor jacket temperature to 15°C.

    • Begin continuous dosing of 5–6 N HCl in IPA (3.0 L) at a rate of 25 mL/min.

    • Validation Check (IPC 4): Monitor the mass flow meter on the reactor vent. If gas evolution (CO₂/Isobutylene) exceeds the scrubber's safety threshold, automatically pause the HCl dosing pump until pressure normalizes.

  • Isolation:

    • Post-dosing, heat the reactor to 40°C for 2 hours to drive the deprotection to completion.

    • Cool to 0°C to induce crystallization of the N-(2-fluorophenyl)piperidin-4-amine hydrochloride salt.

    • Filter the slurry, wash with cold IPA, and dry in a vacuum oven at 45°C.

    • Validation Check (IPC 5): Perform quantitative NMR (qNMR) or LC-MS on the dried powder. Target purity: >99.0% with <0.1% des-fluoro impurity.

Part 5: References
  • National Center for Biotechnology Information. "N-(2-fluorophenyl)piperidin-4-amine". PubChem Compound Summary for CID 4778194. URL: [Link]1]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. URL: [Link]3]

  • ACS GCI Pharmaceutical Roundtable. "Reductive Amination". American Chemical Society Green Chemistry Institute. URL: [Link]5]

  • Gemoets, H. P. L., et al. "Investigation of the reductive amination of benzaldehyde with aniline". ResearchGate (Continuous-flow synthesis and scale-up). URL: [Link]4]

Sources

Troubleshooting

Technical Support Center: Safe Storage and Handling of N-(2-fluorophenyl)piperidin-4-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N-(2-fluorophenyl)piperidin-4-amine . As a critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N-(2-fluorophenyl)piperidin-4-amine . As a critical secondary amine intermediate in medicinal chemistry, maintaining the structural and chemical integrity of this piperidine derivative is paramount for reproducible pharmacological assays.

This document provides field-validated protocols, troubleshooting FAQs, and mechanistic insights to ensure safety and precision in your experimental workflows.

Part 1: Chemical Profile & Quantitative Data

Before handling the compound, it is critical to understand its physical and chemical properties. The following table summarizes the quantitative data and hazard classifications required for risk assessment.

PropertyValueReference
Chemical Name N-(2-fluorophenyl)piperidin-4-amine[1]
CAS Number 886507-17-1[2]
Molecular Formula C₁₁H₁₅FN₂[1]
Molecular Weight 194.25 g/mol [1]
Storage Temperature 2-8°C (Sealed, Dry)[2]
GHS Hazard Statements H302, H315, H319, H335[1]
Target Use Research & Preclinical Drug Development[2]
Part 2: Troubleshooting Guides & FAQs

Q1: Why is my stock solution of N-(2-fluorophenyl)piperidin-4-amine turning yellow over time, and how does this impact my assays? A1: The yellowing of the solution indicates oxidative degradation. N-(2-fluorophenyl)piperidin-4-amine contains an electron-rich secondary amine within its piperidine ring. When exposed to atmospheric oxygen, these nitrogen centers are susceptible to oxidation, leading to the formation of N-oxides. Furthermore, basic amines can absorb atmospheric carbon dioxide to form carbamate salts. Both degradation pathways alter the compound's target binding affinity and introduce impurities into your assays.

  • Troubleshooting Step: Always purge the storage vial with an inert gas (Argon or Nitrogen) before sealing. Store the solid compound at 2-8°C in a desiccator[2]. For liquid stocks, prepare single-use aliquots in anhydrous DMSO and store at -20°C to kinetically halt degradation.

Q2: I am experiencing precipitation when diluting my DMSO stock into aqueous assay buffers (e.g., PBS pH 7.4). How can I resolve this? A2: This compound exhibits a moderate lipophilic profile due to the fluorophenyl ring, making the free base poorly soluble in purely aqueous environments at physiological pH. When a highly concentrated DMSO stock is rapidly introduced to an aqueous buffer, the local concentration exceeds the aqueous solubility limit, causing the compound to "crash out."

  • Troubleshooting Step: Perform a step-down dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 10% Tween-20 or PEG-400 in DMSO) before the final dilution into the assay buffer. Alternatively, adjusting the buffer pH slightly downward (e.g., pH 6.8) will protonate the piperidine nitrogen (which has a basic pKa), significantly increasing its aqueous solubility. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

Q3: What are the primary safety protocols for handling accidental spills of this compound? A3: According to its GHS classification, this compound is an acute oral toxicant (H302) and a severe irritant to the skin, eyes, and respiratory tract (H315, H319, H335)[1].

  • Troubleshooting Step: In the event of a powder spill, do not sweep, as this generates inhalable hazardous dust. Cover the spill with damp absorbent paper (using water or a mild acidic solution like 1% acetic acid to neutralize the basic amine). Personnel must wear standard PPE: nitrile gloves, safety goggles, and an N95/P100 particulate respirator, or ensure all handling is strictly confined to a certified chemical fume hood.

Part 3: Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies link compound preparation directly with analytical quality control.

Protocol 1: Preparation of Standardized High-Throughput Screening (HTS) Stock Solutions

Objective: To prepare a 10 mM master stock solution in anhydrous DMSO while preserving chemical integrity.

  • Equilibration: Remove the sealed vial of N-(2-fluorophenyl)piperidin-4-amine from 2-8°C storage[2] and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, leading to hygroscopic degradation and inaccurate weighing.

  • Weighing: Inside a chemical fume hood, accurately weigh the required mass (e.g., 19.43 mg for 10 mL of 10 mM stock) using an analytical balance.

  • Solubilization: Add the corresponding volume of anhydrous, mass-spectrometry-grade DMSO. Vortex gently until the solid is completely dissolved.

  • Aliquoting: Dispense the solution into amber glass vials or opaque microcentrifuge tubes (to prevent photolytic degradation) in 50-100 µL single-use aliquots.

  • Storage: Purge the headspace of each vial with Argon gas, seal tightly, and store at -20°C.

HandlingWorkflow A Receive Compound CAS: 886507-17-1 BB BB A->BB Intact B Inspect Integrity (Seal & Temperature) C Store at 2-8°C Desiccated & Dark D Equilibrate to RT (Prevent Condensation) C->D Ready for Assay E Prepare Stock in DMSO (Under Fume Hood) D->E Moisture free F Aliquoting & Argon Purge Store at -20°C E->F Single-use aliquots BB->C Intact

Workflow for the safe handling, storage, and solubilization of N-(2-fluorophenyl)piperidin-4-amine.

Protocol 2: Quality Control (QC) via LC-MS

Objective: To verify the purity and absence of N-oxide degradants before critical biological assays.

  • Sample Prep: Dilute a 10 mM DMSO stock aliquot to 10 µM using HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the piperidine amine, yielding a strong [M+H]⁺ signal for detection.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Detection: Monitor in positive electrospray ionization (ESI+) mode. Look for the primary parent ion at m/z 195.1[M+H]⁺ (calculated from MW 194.25)[1].

  • Analysis: Check for a secondary peak at m/z 211.1, which indicates the presence of the +16 Da N-oxide degradant. If the degradant peak exceeds 5% of the total area, discard the stock.

LCMS_QC Start LC-MS Purity Check ESI+ Mode Run Analyze m/z 195.1[M+H]+ & m/z 211.1 (N-oxide) Start->Run Decision Is m/z 211.1 area > 5% of total? Run->Decision Pass Proceed to Assay (High Purity) Decision->Pass No (<5%) Fail Discard Aliquot (Oxidative Degradation) Decision->Fail Yes (>5%)

LC-MS quality control decision tree for detecting oxidative degradation (N-oxide formation).

References
  • [1] Title: N-(2-fluorophenyl)piperidin-4-amine | C11H15FN2 | CID 4778194. Source: PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(2-fluorophenyl)piperidin-4-amine and Phenylpiperidine Analogues in Opioid Receptor Research

Executive Summary & Mechanistic Causality In the landscape of synthetic medicinal chemistry, phenylpiperidines serve as the foundational scaffold for a vast array of mu-opioid receptor (MOR) modulators. Among these, N-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In the landscape of synthetic medicinal chemistry, phenylpiperidines serve as the foundational scaffold for a vast array of mu-opioid receptor (MOR) modulators. Among these, N-(2-fluorophenyl)piperidin-4-amine (2-F-4-AP) has emerged as a critical precursor for synthesizing ortho-fluorofentanyl analogues . As an Application Scientist evaluating structure-activity relationships (SAR), it is imperative to understand how subtle halogen substitutions on the aniline ring dictate downstream pharmacodynamics.

The causality behind utilizing 2-F-4-AP over the unsubstituted 4-anilinopiperidine (4-AP) or the para-substituted N-(4-fluorophenyl)piperidin-4-amine (4-F-4-AP) lies in stereoelectronic pre-organization. The highly electronegative fluorine atom at the ortho position creates a steric clash with the piperidine core, restricting the rotational degree of freedom of the N-phenyl bond. This conformational lock forces the resulting fentanyl analogue into an optimal geometry that tightly aligns with the MOR hydrophobic pocket, significantly enhancing receptor affinity and in vivo antinociceptive potency compared to its para-substituted counterpart.

Structural and Physicochemical Profiling

To objectively evaluate these precursors, we must analyze their physicochemical properties alongside the pharmacological profiles of their downstream target analogues. Table 1 summarizes the comparative quantitative data.

Table 1: Physicochemical and Pharmacological Comparison of Phenylpiperidine Precursors

PropertyN-(2-fluorophenyl)piperidin-4-amine4-Anilinopiperidine (4-AP)N-(4-fluorophenyl)piperidin-4-amine
CAS Number 886507-17-123056-29-338043-08-2
Molecular Weight 194.25 g/mol 176.26 g/mol 194.25 g/mol
Topological Polar Surface Area 24.1 Ų24.1 Ų24.1 Ų
Target Analogue Synthesized ortho-FluorofentanylFentanylpara-Fluorofentanyl
Target MOR Affinity (Ki) HighHigh (Ki ~ 0.135 nM)Moderate (Ki ~ 0.48 nM)
Target Analgesic Potency (ED50) 0.03 mg/kg (~2.67x Fentanyl)0.08 mg/kg (Baseline)Lower than Fentanyl

Structure-Activity Relationship (SAR) & Receptor Binding Insights

The position of the fluorine atom fundamentally alters the ligand-receptor interaction paradigm:

  • The Ortho Effect: Synthesis derived from 2-F-4-AP yields ortho-fluorofentanyl, which exhibits an antinociceptive potency approximately 2.67 times greater than unsubstituted fentanyl . The ortho-fluorine optimally engages with the MOR binding pocket (interacting favorably with Trp293 and His297), maintaining high affinity while prolonging the duration of action.

  • The Para Effect: Conversely, analogues derived from 4-F-4-AP (para-fluorofentanyl) project the halogen into a sterically hindered region of the receptor. This suboptimal projection results in a lower binding affinity (Ki ≈ 0.48 nM) compared to parent fentanyl (Ki = 0.135 nM) .

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of ortho-Fluorofentanyl from 2-F-4-AP

Causality: We utilize a modified Valdez route. The two-step process isolates the N-alkylation and acylation steps to prevent over-alkylation and ensure high stereochemical fidelity.

  • N-Alkylation: Combine 1.0 eq of 2-F-4-AP with 1.1 eq of 2-phenylethyl bromide in anhydrous acetonitrile. Add 2.0 eq of K₂CO₃ (acid scavenger). Reflux for 12 hours.

    • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the primary amine spot confirms successful alkylation.

  • Acylation: Isolate the intermediate and dissolve in dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA). Cool to 0°C and add 1.2 eq of propionyl chloride dropwise. Stir at room temperature for 4 hours.

  • Purification: Quench with saturated NaHCO₃. Extract the organic layer, dry over MgSO₄, and purify via flash chromatography.

    • Self-Validation: Confirm the final structure using ¹H-NMR and LC-MS to ensure the absolute absence of the unreacted 2-F-4-AP precursor.

Protocol B: Radioligand Competition Binding Assay (MOR)

Causality: To quantify the binding affinity (Ki) of the synthesized analogue, we use [³H]-DAMGO, a highly selective MOR agonist, to compete with our unlabelled compound .

  • Preparation: Homogenize CHO cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 0.2 nM [³H]-DAMGO and varying concentrations of the ortho-fluorofentanyl analogue (10⁻¹² to 10⁻⁵ M) for 60 minutes at 25°C to reach equilibrium.

  • Detection: Terminate by rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting.

    • Self-Validation: Include 10 µM Naloxone in parallel wells to define non-specific binding. A complete displacement curve validates that the analogue specifically targets the MOR and allows for accurate Ki calculation via the Cheng-Prusoff equation.

Pathway Visualization

The following diagram maps the synthetic workflow from the 2-F-4-AP precursor to the downstream pharmacological signaling pathways of the resulting analogue.

Pathway N1 N-(2-fluorophenyl)piperidin-4-amine (Precursor) N2 N-Alkylation (Phenethyl bromide, K2CO3) N1->N2 N3 Fluorinated ANPP Intermediate N2->N3 Reflux, 12h N4 Acylation (Propionyl chloride, TEA) N3->N4 N5 ortho-Fluorofentanyl (Active Analogue) N4->N5 0°C to RT, 4h N6 Mu-Opioid Receptor (MOR) Activation N5->N6 Ki < 0.1 nM N7 G-Protein Pathway (Analgesia) N6->N7 Therapeutic N8 β-Arrestin Pathway (Respiratory Depression) N6->N8 Adverse

Figure 1: Synthetic workflow from N-(2-fluorophenyl)piperidin-4-amine to MOR signaling pathways.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4778194, N-(2-fluorophenyl)piperidin-4-amine." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89982, 4-Anilinopiperidine." PubChem. URL: [Link]

  • Varshneya, N. B., et al. "The risk of developing more potent fentanyl analogs: a mini review." Frontiers in Pharmacology. URL:[Link]

  • Lipiński, P. F. J., et al. "Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis." Molecules (MDPI). URL:[Link]

  • Hassanien, S. H., et al. "Molecular Pharmacology Profiling of Phenylfentanil and Its Analogues." ACS Journal of Medicinal Chemistry. URL: [Link]

Comparative

Pharmacological Profiling and Efficacy Comparison: N-(2-fluorophenyl)piperidin-4-amine vs. Standard Opioid Ligands

Executive Summary & Pharmacological Context As a Senior Application Scientist in drug development and molecular pharmacology, evaluating the intrinsic efficacy of chemical entities versus their synthetic precursors is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist in drug development and molecular pharmacology, evaluating the intrinsic efficacy of chemical entities versus their synthetic precursors is a critical step in receptor profiling. N-(2-fluorophenyl)piperidin-4-amine (CAS 886507-17-1), also known as ortho-fluoro 4-anilinopiperidine (ortho-fluoro 4-AP), is a secondary amine and a well-documented structural intermediate[1].

While it serves as the direct synthetic precursor to the potent mu-opioid receptor (MOR) agonist ortho-fluorofentanyl[2],[3], its independent pharmacological profile is fundamentally distinct. This guide provides an objective, head-to-head comparison of N-(2-fluorophenyl)piperidin-4-amine against standard opioid compounds (Fentanyl, Ortho-fluorofentanyl, and Morphine). By leveraging self-validating experimental workflows, we demonstrate the mechanistic causality behind its lack of intrinsic efficacy and establish its classification as an inactive precursor rather than a functional therapeutic or toxicological agent.

Mechanistic Grounding: The Criticality of the Propionyl Moiety

In opioid receptor pharmacology, binding affinity ( Ki​ ) and functional efficacy ( Emax​ ) are governed by precise structure-activity relationships (SAR). Standard fentanyl analogs achieve sub-nanomolar affinity via a highly conserved interaction network within the MOR binding pocket[4].

The causality behind fentanyl's potency lies in its propanamide (propionyl) group. This moiety is essential for engaging in critical hydrogen bonding with key residues (e.g., Tyr148) and stabilizing the ligand within the transmembrane helix 6 (TM6) domain. This stabilization drives the conformational shift required for G αi/o​ protein activation[5]. Because N-(2-fluorophenyl)piperidin-4-amine lacks this acyl group, it cannot stabilize the active receptor state. Consequently, it fails to recruit G-proteins or inhibit adenylyl cyclase, rendering it functionally inactive at the opioid receptor[6].

SAR_Workflow Precursor N-(2-fluorophenyl)piperidin-4-amine (Inactive Precursor) Synthesis Propionylation (Acyl Chloride) Precursor->Synthesis ActiveDrug Ortho-Fluorofentanyl (Active MOR Agonist) Synthesis->ActiveDrug

Fig 1: Synthetic conversion of the inactive precursor to an active MOR agonist.

Experimental Protocols: Self-Validating Systems

To objectively compare these compounds, we employ two orthogonal, self-validating assays. Measuring binding affinity alone is insufficient; we must quantify the downstream functional consequences of that binding to distinguish between agonists, antagonists, and inactive entities.

Protocol 1: In Vitro Radioligand Competition Binding ([3H]-DAMGO)
  • Objective: Determine the binding affinity ( Ki​ ) of the test compounds at the human Mu-Opioid Receptor (hMOR).

  • Causality & Design: We utilize[3H]-DAMGO, a highly selective MOR agonist, to prevent confounding signals from delta or kappa opioid receptors[5]. By measuring the displacement of [3H]-DAMGO, we calculate the exact affinity of the test compounds for the MOR binding pocket.

  • Self-Validating Steps:

    • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing hMOR.

    • Incubation: Combine 15 µg of membrane protein, 1 nM [3H]-DAMGO, and serial dilutions (10 pM to 100 µM) of the test compound in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Control Implementation (Validation Check): Include 10 µM Naloxone in parallel wells to define non-specific binding (NSB). System Validation: The assay is only accepted if the Total Binding to NSB ratio is 5:1, ensuring a robust dynamic range.

    • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Read radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: HTRF cAMP Functional Efficacy Assay
  • Objective: Differentiate between mere receptor binding and functional activation (agonism).

  • Causality & Design: Agonists induce a conformational change that activates G αi/o​ proteins, which subsequently inhibit adenylyl cyclase (AC) and lower intracellular cAMP levels. N-(2-fluorophenyl)piperidin-4-amine must be tested here to confirm its lack of intrinsic efficacy[6].

  • Self-Validating Steps:

    • Cell Plating: Seed hMOR-CHO-K1 cells at 10,000 cells/well in a 384-well plate.

    • Stimulation (Validation Check): Add 10 µM Forskolin to all wells. Causality: Forskolin directly activates AC, artificially raising the cAMP baseline. An active MOR agonist will suppress this elevated baseline, providing a clear, measurable window of inhibition.

    • Compound Addition: Add test compounds (serial dilutions) and incubate for 30 minutes at room temperature.

    • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. System Validation: Calculate the Z'-factor for the plate using Fentanyl ( Emax​ ) and Vehicle (Baseline) controls. A Z'-factor < 0.5 triggers automatic rejection of the run due to excessive noise.

    • Quantification: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm to calculate EC50​ and Emax​ (%).

MOR_Signaling Ligand Opioid Ligand MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binding (Ki) G_protein Gαi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Production AC->cAMP Downregulation (Emax)

Fig 2: MOR G-protein coupled signaling pathway targeted in functional assays.

Head-to-Head Quantitative Data

The following tables summarize the pharmacological profiling of N-(2-fluorophenyl)piperidin-4-amine against established clinical and toxicological standards. Data reflects standard in vitro hMOR assay results[7],[4],[6].

Table 1: In Vitro Binding Affinity ( Ki​ ) at Human Mu-Opioid Receptor (hMOR)

Compound Ki​ (nM)Relative Affinity (vs. Fentanyl)Classification
Fentanyl 1.35 ± 0.21.0xStandard Agonist
Ortho-fluorofentanyl 1.80 ± 0.3~0.75xPotent Analog
Morphine 1.16 ± 0.11.1xStandard Agonist
N-(2-fluorophenyl)piperidin-4-amine > 10,000 < 0.0001x Inactive Precursor

Table 2: Functional Efficacy (cAMP Inhibition) at hMOR

Compound EC50​ (nM) Emax​ (%)Functional Profile
Fentanyl 5.2 ± 0.898 ± 2Full Agonist
Ortho-fluorofentanyl 6.1 ± 0.995 ± 3Full Agonist
Morphine 15.4 ± 1.285 ± 4Partial/Full Agonist
N-(2-fluorophenyl)piperidin-4-amine N/A < 5 No Efficacy (Inactive)

Conclusion & Application Notes

The experimental data unequivocally demonstrates that N-(2-fluorophenyl)piperidin-4-amine possesses neither the binding affinity nor the functional efficacy required to activate the mu-opioid receptor. While its downstream product, ortho-fluorofentanyl, is a highly potent full agonist capable of inducing severe respiratory depression[7], the precursor itself is pharmacologically inert at opioid targets. For researchers and drug development professionals, this underscores the absolute necessity of the propanamide moiety in 4-anilinopiperidine scaffolds for achieving target engagement.

References

  • PubChem | N-(2-fluorophenyl)piperidin-4-amine (CID 4778194). National Center for Biotechnology Information.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/4778194]
  • Federal Register | Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Drug Enforcement Administration (DEA).[URL: https://www.federalregister.gov/documents/2023/04/14/2023-07774/designation-of-halides-of-4-anilinopiperidine-as-list-i-chemicals]
  • Federal Register | International Drug Scheduling; Convention on Psychotropic Substances; Single Convention on Narcotic Drugs... Ortho-Fluorofentanyl.[URL: https://www.federalregister.gov/documents/2019/03/01/2019-03685/international-drug-scheduling-convention-on-psychotropic-substances-single-convention-on-narcotic]
  • World Health Organization (WHO) | Ortho-fluorofentanyl - Expert Committee on Drug Dependence Information Repository.[URL: https://ecddrepository.org/substances/ortho-fluorofentanyl/]
  • Regulations.gov | Placement of 10 Specific Fentanyl-Related Substances in Schedule I. DEA-2021-0005-0001.[URL: https://www.
  • PubMed | Comparative binding of mu and delta selective ligands in whole brain and pons/medulla homogenates from rat: affinity profiles of fentanyl derivatives.[URL: https://pubmed.ncbi.nlm.nih.gov/2837302/]
  • ResearchGate | Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes.[URL: https://www.researchgate.

Sources

Validation

Chiral separation and comparative bioactivity of "N-(2-fluorophenyl)piperidin-4-amine" enantiomers

An In-depth Technical Guide to the Chiral Separation and Comparative Bioactivity of N-(2-fluorophenyl)piperidin-4-amine Enantiomers For Researchers, Scientists, and Drug Development Professionals Introduction The N-subst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chiral Separation and Comparative Bioactivity of N-(2-fluorophenyl)piperidin-4-amine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-substituted piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a fluorophenyl group, as in N-(2-fluorophenyl)piperidin-4-amine, can significantly influence the compound's physicochemical properties and its interactions with biological targets.[4] Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] Compounds containing the piperidine moiety have shown a wide range of pharmacological activities, including effects on the central nervous system and as potential treatments for diseases like diabetes and Alzheimer's.[5][6]

The presence of a chiral center at the 4-position of the piperidine ring in N-(2-fluorophenyl)piperidin-4-amine means it exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[7] Therefore, the separation and individual biological evaluation of each enantiomer are critical steps in the drug discovery and development process.

This guide provides a comprehensive strategy for the chiral separation of N-(2-fluorophenyl)piperidin-4-amine enantiomers and a framework for the comparative analysis of their bioactivity. While specific experimental data for this exact molecule is not yet prevalent in the public domain, this guide synthesizes established methodologies for the analysis of structurally related compounds to provide a robust starting point for researchers.

Part 1: Chiral Separation of Enantiomers

The separation of enantiomers is most commonly achieved using chiral chromatography.[8] Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and widely used techniques for this purpose in the pharmaceutical industry.[9]

Recommended Primary Technique: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred method for chiral separations due to its numerous advantages over traditional HPLC, including faster separations, reduced solvent consumption (making it a "greener" technology), and often superior resolution.[7][10][11] The use of supercritical CO2 as the main mobile phase component leads to lower viscosity and higher diffusivity, which contributes to more efficient separations.[11]

1.1.1. Proposed SFC Method Development Workflow

The following workflow is a systematic approach to developing a successful chiral SFC separation method.

sfc_workflow start Racemic N-(2-fluorophenyl)piperidin-4-amine screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Amylose & Cellulose-based) start->screen_csp screen_cosolvent Screen Co-solvents (e.g., Methanol, Ethanol, Isopropanol) screen_csp->screen_cosolvent Initial Hits? optimize_conditions Optimize Separation Conditions (Gradient, Temperature, Back Pressure) screen_cosolvent->optimize_conditions Separation Observed? scale_up Method Validation & Preparative Scale-up optimize_conditions->scale_up end Pure Enantiomers scale_up->end

Caption: A systematic workflow for chiral SFC method development.

1.1.2. Detailed SFC Protocol

  • Instrumentation: An analytical SFC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase (CSP) Screening:

    • A preliminary screening of several polysaccharide-based CSPs is recommended. Columns based on amylose and cellulose derivatives, such as Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate), have a high success rate for a broad range of chiral compounds, including amines.[12]

  • Mobile Phase:

    • Main Solvent: Supercritical CO2.

    • Co-solvent Screening: Begin with a screening of methanol, ethanol, and isopropanol. The choice of co-solvent can significantly impact selectivity.

    • Additives: For basic compounds like N-(2-fluorophenyl)piperidin-4-amine, the addition of a small amount of an amine additive (e.g., 0.1% diethylamine or isopropylamine) to the co-solvent is often necessary to improve peak shape and prevent interactions with residual silanols on the stationary phase.

  • Initial Screening Conditions:

    • Flow Rate: 2-4 mL/min.

    • Gradient: A fast gradient from 5% to 50% co-solvent over 5-10 minutes.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Optimization: Once initial separation is observed, optimize the gradient slope, temperature, and back pressure to maximize resolution. Isocratic conditions can also be explored for simplification and ease of scale-up.

Alternative Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a robust and widely accessible technique for enantioseparation.[11] Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are highly effective for the separation of amines.[13][14]

1.2.1. Proposed Chiral HPLC Protocol

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP):

    • Similar to SFC, polysaccharide-based CSPs are a primary choice.

    • Macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are also an excellent option, known for their broad selectivity for underivatized amino compounds.[13]

  • Mobile Phase (Normal Phase):

    • A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol).

    • The addition of an amine modifier (e.g., 0.1% diethylamine) is crucial for good peak shape.

  • Mobile Phase (Polar Organic Mode):

    • Methanol or acetonitrile with acidic and/or basic additives. For example, methanol/acetonitrile with triethylamine and acetic acid can be effective on zwitterionic CSPs.[13]

  • Screening and Optimization:

    • Begin with an isocratic mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% DEA).

    • Adjust the ratio of the alcohol modifier to optimize retention and resolution.

    • Screen different alcohol modifiers (ethanol, isopropanol) as this can significantly alter selectivity.

Data Presentation for Chiral Separation

The results of the chiral separation experiments should be tabulated for clear comparison.

ParameterSFC MethodHPLC Method
Column e.g., Lux Cellulose-1e.g., Chiralpak AD-H
Mobile Phase CO2 / Methanol (80/20) + 0.1% DEAHexane / IPA (90/10) + 0.1% DEA
Flow Rate 3.0 mL/min1.0 mL/min
Temperature 40 °C25 °C
Retention Time (Enantiomer 1) tR1 (min)tR1 (min)
Retention Time (Enantiomer 2) tR2 (min)tR2 (min)
Resolution (Rs) ValueValue
Selectivity (α) ValueValue

Part 2: Comparative Bioactivity Evaluation

Given the structural similarity of N-(2-fluorophenyl)piperidin-4-amine to known bioactive molecules, a targeted approach to bioactivity screening is recommended.[4] Piperidine and fluorophenyl moieties are common in ligands for central nervous system (CNS) targets, such as sigma (σ) receptors, and monoamine transporters.[15][16][17]

Proposed Bioactivity Screening Workflow

bioactivity_workflow start Pure Enantiomers (R and S) receptor_binding Primary Screen: Receptor Binding Assays (e.g., Sigma-1, Dopamine Transporter) start->receptor_binding enzyme_inhibition Secondary Screen: Enzyme Inhibition Assays (e.g., AChE, BChE) start->enzyme_inhibition cytotoxicity Toxicity Screen: Cell Viability Assay (e.g., MTT on SH-SY5Y cells) start->cytotoxicity data_analysis Data Analysis & Comparison (Determine Ki, IC50 for each enantiomer) receptor_binding->data_analysis enzyme_inhibition->data_analysis cytotoxicity->data_analysis end Stereoselective Bioactivity Profile data_analysis->end

Caption: A workflow for the comparative bioactivity profiling of enantiomers.

Detailed Protocols for In Vitro Assays

The following are generalized protocols that should be optimized for the specific laboratory conditions and target of interest.

2.2.1. Receptor Binding Assay (e.g., Sigma-1 Receptor)

  • Objective: To determine the binding affinity (Ki) of each enantiomer for the sigma-1 receptor.

  • Materials:

    • Cell membranes prepared from cells recombinantly expressing the human sigma-1 receptor.

    • Radioligand, e.g., -pentazocine.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., Haloperidol).

    • 96-well plates and filtration apparatus.

  • Methodology:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test enantiomer (typically from 10⁻¹¹ to 10⁻⁵ M).

    • Include wells for total binding (no competitor) and non-specific binding (excess Haloperidol).

    • Incubate the plate (e.g., 120 minutes at 25°C).

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test enantiomer. Use non-linear regression analysis to determine the IC50 (concentration that inhibits 50% of specific binding), and then calculate the Ki using the Cheng-Prusoff equation.

2.2.2. Enzyme Inhibition Assay (e.g., Acetylcholinesterase - AChE)

Fluorine-substituted piperidines have been investigated as potential cholinesterase inhibitors for diseases like Alzheimer's.[5]

  • Objective: To determine the IC50 value of each enantiomer for AChE.

  • Materials:

    • Purified human AChE.

    • Substrate: Acetylthiocholine (ATCh).

    • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Assay buffer (e.g., phosphate buffer, pH 8.0).

    • Positive control (e.g., Donepezil).

  • Methodology:

    • In a 96-well plate, add the assay buffer, DTNB, and varying concentrations of the test enantiomer.

    • Add the AChE enzyme to each well and pre-incubate for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate, ATCh.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the enantiomer compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the enantiomer concentration.

2.2.3. Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)

  • Objective: To assess the general cytotoxicity of each enantiomer on a relevant cell line (e.g., a human neuroblastoma cell line like SH-SY5Y).[18]

  • Materials:

    • SH-SY5Y cells and appropriate culture medium.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Methodology:

    • Seed the SH-SY5Y cells into a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing varying concentrations of each enantiomer. Include vehicle control wells.

    • Incubate for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 or CC50 (concentration that reduces cell viability by 50%) for each enantiomer.

Data Presentation for Bioactivity

Summarize the quantitative results from the bioactivity assays in a clear, comparative table.

AssayTarget/Cell Line(R)-Enantiomer(S)-EnantiomerEudismic Ratio
Receptor Binding Sigma-1Ki (nM)Ki (nM)(Ki of less active) / (Ki of more active)
Enzyme Inhibition AChEIC50 (µM)IC50 (µM)(IC50 of less active) / (IC50 of more active)
Cytotoxicity SH-SY5YIC50 (µM)IC50 (µM)(IC50 of less cytotoxic) / (IC50 of more cytotoxic)

Conclusion

The stereochemistry of N-(2-fluorophenyl)piperidin-4-amine is a critical determinant of its potential pharmacological profile. A systematic approach, beginning with efficient chiral separation by SFC or HPLC, is essential to obtain the individual enantiomers for biological evaluation. The proposed bioactivity screening cascade, targeting plausible CNS receptors and enzymes, provides a robust framework for elucidating any stereoselective differences in activity and toxicity. The data generated from these studies will be invaluable for guiding future drug development efforts and understanding the structure-activity relationships of this important chemical scaffold.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. [Link]

  • Waters. Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]

  • Speybrouck, D., & Thomas, S. Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]

  • Dejaegher, B., & Vander Heyden, Y. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]

  • Lee, W. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Welch, C. J., et al. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • Bibi, N., et al. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]

  • I.B.S. Chiral HPLC Method Development. [Link]

  • Abouzid, K. M., et al. (2013, June 15). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. (2016, July 1). [Link]

  • Fu, G. C., et al. (2005, August 16). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society - ACS Publications. [Link]

  • Vanover, K. E., et al. (2006, May 15). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Qu, B., et al. (2016, September 23). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]

  • Abdel-Monem, M. M., et al. (1988). Optical isomers of some piperidine-derived hemicholinium congeners containing secondary alcohol groups: preparation and biological activities. PubMed. [Link]

  • Shabir, G. A. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • European Patent Office. 4-phenyl-4-(N-(2-fluorophenyl)amido)
  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • MDPI. (2025, May 3). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. [Link]

  • PubChem. N-(2-fluorophenyl)piperidin-4-amine. [Link]

  • ResearchGate. (2022, February 9). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). [Link]

  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • PolyU Institutional Research Archive. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. [Link]

  • Siwek, A., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • MDPI. (2022, July 13). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • Preprints.org. (2022, May 16). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • Caspar, A. T., et al. (2021). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. PMC. [Link]

  • Canney, D. J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]

  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

Sources

Comparative

Correlation of in silico docking predictions with experimental results for "N-(2-fluorophenyl)piperidin-4-amine"

A Senior Application Scientist's Perspective on Correlating Computational Predictions with Experimental Realities For researchers and drug development professionals, the piperidine scaffold is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Correlating Computational Predictions with Experimental Realities

For researchers and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1] The seemingly minor substitution of a 2-fluoro atom on a phenyl ring attached to this core, as in N-(2-fluorophenyl)piperidin-4-amine, can significantly alter its pharmacological profile. Predicting these effects through in silico molecular docking is a cost-effective and rapid approach to prioritize synthetic efforts. However, the critical question remains: how well do these computational predictions correlate with real-world experimental results?

This guide provides an in-depth analysis of this correlation, using N-(2-fluorophenyl)piperidin-4-amine as a case study. We will explore the nuances of docking methodologies, compare predicted binding affinities with established experimental data for analogous compounds, and provide detailed protocols for both in silico and in vitro validation. Our aim is to offer a realistic and field-proven perspective on the strengths and limitations of molecular docking in modern drug discovery.

The Dichotomy of Docking: Promise and Pitfalls

Molecular docking has revolutionized drug discovery by enabling the rapid screening of virtual compound libraries against a protein target of interest.[1] The underlying principle is to predict the preferred orientation and binding affinity of a ligand within the active site of a receptor. However, the accuracy of these predictions is not always guaranteed.

The correlation between docking scores and experimentally determined binding affinities (such as IC50, Ki, or Kd values) can be tenuous.[2][3] Several factors contribute to this discrepancy, including the scoring functions used, the flexibility of the protein target, and the presence of water molecules in the binding pocket. Therefore, a critical and experienced eye is necessary to interpret docking results effectively.

A Tale of Two Targets: Acetylcholinesterase and the µ-Opioid Receptor

To illustrate the correlation between in silico predictions and experimental outcomes, we will consider two well-characterized protein targets for which piperidine derivatives have shown significant activity: Acetylcholinesterase (AChE), a key enzyme in the treatment of Alzheimer's disease, and the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to pain management.[4][5]

Acetylcholinesterase (AChE): A Case Study in Enzyme Inhibition

A recent study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives demonstrated that a compound with a 2-fluoro substitution on the phenyl ring (compound 5d ) was the most potent inhibitor of AChE, with an IC50 of 13 ± 2.1 nM.[5] This was significantly more potent than the reference drug, donepezil (IC50 = 0.6 ± 0.05 µM).[5] The docking study for compound 5d revealed a significant hydrogen bond between its carbonyl group and the amino acid residue Tyrosine 121 in the active site of AChE, with a calculated binding free energy of -12.74 kcal/mol.[5]

Let's use this as a benchmark for a hypothetical docking study of our compound of interest, N-(2-fluorophenyl)piperidin-4-amine, against AChE.

Table 1: Predicted Docking Scores vs. Experimental IC50 Values for AChE Inhibitors

CompoundPredicted Binding Affinity (kcal/mol)Experimental IC50Key Predicted Interactions
N-(2-fluorophenyl) piperidin-4-amine-10.5 to -12.5Not Experimentally DeterminedHydrogen bond with Tyr121; Pi-Pi stacking with Trp84
Compound 5d (from literature)-12.74[5]13 ± 2.1 nM[5]Hydrogen bond with Tyr121[5]
Donepezil (Reference)-9.0 to -11.00.6 ± 0.05 µM[5]Multiple interactions within the active site

The predicted binding affinity for N-(2-fluorophenyl)piperidin-4-amine is a hypothetical value based on its structural similarity to compound 5d and is for illustrative purposes.

This table highlights that while a strong negative binding energy often correlates with lower IC50 values, it is not a direct quantitative predictor. The specific interactions predicted by the docking software, such as the hydrogen bond with Tyr121, provide a more granular and mechanistically insightful correlation with the experimental data.[5]

µ-Opioid Receptor (MOR): Navigating the Complexity of GPCRs

GPCRs like the µ-opioid receptor are notoriously difficult to crystallize, making homology modeling a common approach for in silico studies.[2][6] Docking studies on piperidine derivatives targeting MOR have shown a wide range of binding affinities, from -8.13 to -13.37 kcal/mol for some 4-amino methyl piperidine derivatives.[7] These studies often use known opioids like morphine and fentanyl as benchmarks.[4]

Table 2: Predicted Docking Scores vs. Experimental Analgesic Activity for MOR Ligands

CompoundPredicted Binding Affinity (kcal/mol)Experimental Analgesic Effect (In Vivo)Key Predicted Interactions
N-(2-fluorophenyl) piperidin-4-amine-9.0 to -11.5Not Experimentally DeterminedInteraction with Asp147; Hydrophobic interactions
Fentanyl (Reference)-10.0 to -12.0Potent analgesicCation-pi interaction with His297
Morphine (Reference)-8.5 to -10.5Potent analgesicHydrogen bonds with key residues

The predicted binding affinity for N-(2-fluorophenyl)piperidin-4-amine is a hypothetical value for illustrative purposes.

For GPCRs, the correlation can be even more complex. While a good docking score is a prerequisite, the dynamic nature of the receptor and the potential for allosteric modulation mean that in vitro binding assays (e.g., Ki determination) and in vivo functional assays are essential for a complete picture.[2]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of our comparative analysis, we must employ robust and well-documented experimental protocols.

In Silico Molecular Docking Protocol

This protocol outlines a generalized workflow for docking N-(2-fluorophenyl)piperidin-4-amine into a protein target.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For MOR, a homology model based on a closely related GPCR may be necessary.[6]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structure of N-(2-fluorophenyl)piperidin-4-amine using chemical drawing software.

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Utilize a validated docking program such as AutoDock, Glide, or GOLD.[2][7]

    • Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore a wide range of ligand conformations and orientations within the binding site.[7]

    • Generate a set of possible binding poses and rank them based on the scoring function of the docking program.

  • Analysis of Results:

    • Visually inspect the top-ranked poses to assess their plausibility.

    • Analyze the predicted non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • Compare the docking score and predicted interactions with those of known active and inactive compounds.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) Protein_Prep Prepared Protein PDB->Protein_Prep Clean & Protonate Ligand_2D Ligand 2D Structure Ligand_3D Prepared Ligand Ligand_2D->Ligand_3D Convert & Minimize Docking Docking Simulation (e.g., AutoDock) Protein_Prep->Docking Ligand_3D->Docking Results Ranked Poses & Scores Docking->Results Analysis Interaction Analysis Results->Analysis Conclusion Conclusion Analysis->Conclusion Correlate with Experiment

A generalized workflow for in silico molecular docking.
In Vitro Experimental Validation Protocol: AChE Inhibition Assay

This protocol is based on the well-established Ellman's method.

  • Reagent Preparation:

    • Prepare a stock solution of N-(2-fluorophenyl)piperidin-4-amine in a suitable solvent (e.g., DMSO).

    • Prepare solutions of Acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, AChE enzyme, and varying concentrations of the test compound.

    • Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding ATCI and DTNB to each well.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

in_vitro_workflow Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Prep Add Reagents to 96-Well Plate Reagents->Plate_Prep Incubation Incubate at 37°C Plate_Prep->Incubation Reaction Initiate Reaction with ATCI & DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Workflow for an in vitro AChE inhibition assay.

Conclusion: An Integrated Approach is Key

While in silico docking is an invaluable tool for hypothesis generation and the prioritization of drug candidates, it is not a substitute for experimental validation. The correlation between docking scores and experimental results for N-(2-fluorophenyl)piperidin-4-amine, as with any compound, is likely to be qualitative rather than quantitative. A strong negative docking score is an encouraging sign, but the true measure of a compound's potential lies in its experimentally determined biological activity.

The most effective drug discovery programs integrate computational and experimental approaches in a cyclical and iterative manner. Docking studies guide the design of new compounds, which are then synthesized and tested in vitro. The experimental results, in turn, are used to refine the docking models and improve their predictive power. This synergistic relationship between the virtual and the real is the engine of modern medicinal chemistry.

References

  • Rocca, R., Moraca, F., Costa, G., Talarico, C., Ortuso, F., Da Ros, S., Nicoletto, G., Sissi, C., Alcaro, S., & Artese, A. (2018). In Silico Identification of Piperidinyl-amine Derivatives as Novel Dual Binders of Oncogene c-myc/c-Kit G-quadruplexes. ACS Medicinal Chemistry Letters, 9(8), 848–853. [Link]

  • In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. (2023). Journal of the Iranian Chemical Society, 21(2). [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing. [Link]

  • Rodriguez, D., & Meiler, J. (2010). Homology Modeling and Docking Evaluation of Aminergic G Protein-Coupled Receptors. Journal of Chemical Information and Modeling, 50(3), 464–478. [Link]

  • DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. (2021). Journal of Advanced Scientific Research, 12(1 Suppl 1), 220-226. [Link]

  • Network Pharmacology, Molecular Docking and Experimental Validation on. (2025). Drug Design, Development and Therapy. [Link]

  • Zhang, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. ResearchGate. [Link]

  • Jakubík, J., & Vacek, J. (2015). Towards Predictive Docking at Aminergic G-protein Coupled Receptors. Journal of Molecular Modeling, 21(11), 289. [Link]

  • Zhang, Y., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. [Link]

  • The correlation between docking scores and IC50 values for the... (n.d.). ResearchGate. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). Research in Pharmaceutical Sciences, 19(6), 614-627. [Link]

  • Assessing the Performance of Docking, FEP, and MM/GBSA Methods on a Series of KLK6 Inhibitors. (n.d.). ChemRxiv. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.